6-Morpholinopyridine-2-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSDHZXRMXESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368416 | |
| Record name | 6-Morpholinopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554405-17-3 | |
| Record name | 6-(4-Morpholinyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554405-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Morpholinopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
Abstract
6-Morpholinopyridine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its structure uniquely combines the features of a pyridine-2-carboxylic acid (picolinic acid) moiety with a morpholine ring. This amalgamation results in a scaffold with favorable physicochemical properties, metabolic stability, and versatile synthetic handles, making it a valuable starting point for the development of novel therapeutics. The morpholine group, often considered a "privileged" structure, can enhance aqueous solubility and introduce key hydrogen bond accepting features, while the pyridine carboxylic acid core provides a rigid framework for orienting substituents and can participate in crucial binding interactions with biological targets such as π-π stacking and metal chelation.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and strategic applications of this compound for researchers and scientists in the field of drug development.
Core Physicochemical and Structural Properties
This compound, also known as 6-morpholinopicolinic acid, is a solid at room temperature.[4][5] The core structure consists of a pyridine ring functionalized with a carboxylic acid at the 2-position and a morpholine ring at the 6-position. This substitution pattern is key to its utility, providing distinct points for chemical modification and interaction.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 554405-17-3 | [4][6][7] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [4][7] |
| Molecular Weight | 208.22 g/mol | [7] |
| Appearance | Solid | [4] |
| Melting Point | 127°C - 129°C | [5] |
| Purity | Typically >95-97% (Commercially) | [5][7] |
| SMILES | O=C(O)C1=NC(N2CCOCC2)=CC=C1 | [4] |
Synthesis and Characterization
The synthesis of this compound derivatives is crucial for exploring their therapeutic potential. While specific literature on the direct synthesis of the title compound is sparse, a robust protocol can be designed based on established methodologies for the functionalization of pyridine rings, such as nucleophilic aromatic substitution (SNAr).
Representative Synthetic Workflow
A plausible and efficient route begins with a suitably substituted pyridine, such as 6-chloropyridine-2-carboxylic acid or its ester derivative. The electron-withdrawing nature of the carboxylate/ester group and the ring nitrogen activates the 6-position for nucleophilic attack by morpholine.
Step-by-Step Experimental Protocol (Representative)
Causality: This protocol utilizes a two-step process. The first is an SNAr reaction, chosen because halogenated pyridines are excellent electrophiles for substitution with amine nucleophiles like morpholine. The second step is a standard ester hydrolysis (saponification) to yield the final carboxylic acid, a necessary step if starting from the more stable and common esterified precursor.
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude intermediate, methyl 6-morpholinopyridine-2-carboxylate.
-
-
Step 2: Saponification
-
Dissolve the crude intermediate from Step 1 in a mixture of methanol (MeOH) and water.
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~4-5 with 1M hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic shifts for the pyridine and morpholine protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula (C₁₀H₁₂N₂O₃, MW: 208.22).[7]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O carbonyl stretch.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for building more complex, biologically active molecules. Its structure is particularly well-suited for fragment-based drug discovery (FBDD) and for developing inhibitors of challenging targets like enzymes and protein-protein interactions (PPIs).
A Scaffold for Enzyme Inhibition
Pyridine carboxylic acid derivatives are known to be effective enzyme inhibitors.[3] The pyridine ring can engage in π-stacking interactions within active sites, while the carboxylic acid can form strong hydrogen bonds or coordinate with metal cofactors.[3] The morpholine moiety is frequently added to lead compounds to improve their pharmacokinetic profile, including solubility and metabolic stability, without adding significant steric bulk.[2][8][9] This makes the combined scaffold of this compound an attractive starting point for developing inhibitors against various enzyme classes, such as kinases, hydrolases, and oxidoreductases.[10][11][12]
A Building Block for Protein-Protein Interaction (PPI) Inhibitors
Targeting PPIs is a major goal in modern drug discovery, particularly in oncology. These interactions often involve large, flat interfaces that are difficult to inhibit with traditional small molecules. The this compound scaffold provides a rigid core from which substituents can be projected in defined vectors to interact with "hot spots" on the protein surface.
A prominent example involves derivatives of this structural class. While not the title compound itself, closely related morpholinone analogues have been developed as highly potent inhibitors of the MDM2-p53 interaction. The morpholine-containing core was found to significantly enhance both potency and metabolic stability compared to earlier piperidinone-based inhibitors.
Exemplary Mechanism of Action: Targeting the p53-MDM2 Interaction
The tumor suppressor protein p53 is a critical regulator of the cell cycle. In many cancers where p53 is not mutated, its function is suppressed by its negative regulator, MDM2. Disrupting the p53-MDM2 interaction with a small molecule inhibitor can reactivate p53, leading to cancer cell apoptosis. The 6-morpholine-substituted scaffold is ideal for this purpose, as different parts of the molecule can be optimized to fit into key binding pockets on the surface of MDM2, mimicking the interactions of the p53 alpha-helix.
Conclusion
This compound stands as a testament to the power of rational scaffold design in medicinal chemistry. It combines the advantageous properties of three distinct chemical motifs—a pyridine ring, a carboxylic acid, and a morpholine group—into a single, highly functional building block. Its structural rigidity, defined vectors for chemical elaboration, and favorable pharmacokinetic characteristics make it an exceptionally valuable starting point for FBDD campaigns targeting a wide array of enzymes and challenging protein-protein interactions. For drug discovery professionals, this compound represents not just a chemical entity, but a strategic tool for accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 554405-17-3|this compound|BLD Pharm [bldpharm.com]
- 5. Detailed information [cica-web.kanto.co.jp]
- 6. chemexpress.cn [chemexpress.cn]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid: Synthesis, Analysis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Morpholinopyridine-2-carboxylic Acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, a robust synthetic pathway, detailed analytical characterization, and explore its potential as a valuable scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Core Molecular Structure and Properties
This compound, also known as 6-morpholinopicolinic acid, is a disubstituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 2-position and a morpholine ring attached via a nitrogen atom at the 6-position. This unique arrangement of a Lewis basic morpholine nitrogen, an acidic carboxylic proton, and the aromatic pyridine core imparts specific physicochemical properties that make it an attractive building block in medicinal chemistry.
The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (the morpholine oxygen and nitrogen, and the pyridine nitrogen) allows for diverse and specific interactions with biological targets. The morpholine moiety is a privileged structure in drug discovery, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of lead compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| CAS Number | 554405-17-3 | [2] |
| Melting Point | 127 °C | [2] |
| Appearance | White to pale cream solid | [1] |
Synthesis Pathway: Nucleophilic Aromatic Substitution
The most logical and field-proven approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high reactivity of halopyridines, particularly those with electron-withdrawing groups, towards nucleophilic attack. The carboxylic acid group at the 2-position, while not as strongly activating as a nitro group, sufficiently activates the pyridine ring for substitution at the 6-position.
The chosen precursor is a 6-halopyridine-2-carboxylic acid, such as 6-bromo- or 6-chloropicolinic acid, which serves as the electrophile. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds via an addition-elimination mechanism, where the morpholine nitrogen attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is momentarily disrupted and then restored upon the expulsion of the halide ion, yielding the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established SNAr chemistry on halopyridines. Optimization may be required based on the specific starting halide and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromopyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an excess of morpholine (2.0-3.0 eq) to the mixture.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-2.5 eq), to scavenge the hydrohalic acid byproduct. The base is critical to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing it to precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration and wash with cold water to remove inorganic salts and excess morpholine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Caption: Standard analytical workflow for compound characterization and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to exchange.[3] |
| Pyridine H-4 | ~7.5 - 7.8 | Triplet | ~7-8 | Coupled to H-3 and H-5. |
| Pyridine H-3 or H-5 | ~6.8 - 7.2 | Doublet | ~7-8 | Coupled to H-4. |
| Pyridine H-3 or H-5 | ~6.8 - 7.2 | Doublet | ~7-8 | Coupled to H-4. |
| Morpholine (-CH₂-N-) | ~3.7 - 3.9 | Triplet | ~4-5 | Protons adjacent to the ring nitrogen. |
| Morpholine (-CH₂-O-) | ~3.5 - 3.7 | Triplet | ~4-5 | Protons adjacent to the ring oxygen. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 165 - 180 | Typical range for carboxylic acid carbonyls.[4] |
| Pyridine C-6 | 155 - 165 | Carbon attached to the morpholine nitrogen. |
| Pyridine C-2 | 148 - 155 | Carbon attached to the carboxylic acid. |
| Pyridine C-4 | 135 - 145 | Aromatic CH carbon. |
| Pyridine C-3 or C-5 | 105 - 120 | Aromatic CH carbons. |
| Morpholine (-CH₂-N-) | 65 - 70 | Carbon adjacent to nitrogen. |
| Morpholine (-CH₂-O-) | 45 - 55 | Carbon adjacent to oxygen. |
Note: Chemical shift ranges are based on typical values for similar structures.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (MW = 208.22), electrospray ionization (ESI) is a suitable technique.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 209.23 | Protonated molecular ion (Positive Ion Mode). |
| [M-H]⁻ | 207.21 | Deprotonated molecular ion (Negative Ion Mode). |
| [M-COOH]⁺ | 163.2 | Loss of the carboxylic acid group (45 Da).[6] |
| [M-H₂O]⁺ | 191.21 | Loss of water from the carboxylic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | Characteristic of hydrogen-bonded -OH in a carboxylic acid dimer.[7] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H vibrations on the pyridine ring.[8] |
| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium | C-H vibrations of the morpholine ring.[8] |
| C=O Stretch (Carboxylic Acid) | 1680 - 1725 | Strong, Sharp | Carbonyl stretch, position influenced by conjugation with the pyridine ring.[7] |
| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring.[9] |
| C-O Stretch (Ether) | 1050 - 1150 | Strong | C-O-C stretch of the morpholine ring. |
Applications in Drug Discovery and Development
Pyridine carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[10] The incorporation of a morpholine group further enhances the "drug-like" properties of this scaffold. This compound, therefore, represents a highly valuable starting point for the synthesis of compound libraries targeting a range of biological pathways.
Scaffold for Enzyme Inhibitors
The structural features of this compound make it an ideal scaffold for the design of enzyme inhibitors. The carboxylic acid can act as a key interacting group, forming salt bridges or strong hydrogen bonds with basic residues (e.g., Lysine, Arginine) in an enzyme's active site. The pyridine and morpholine rings provide a rigid framework that can be further functionalized to achieve specific interactions and optimize binding affinity and selectivity. There is significant precedent for pyridine carboxylic acid derivatives acting as inhibitors for various enzyme classes, including kinases, proteases, and metalloenzymes.[11]
Potential in Oncology
Many signaling pathways that are dysregulated in cancer are amenable to modulation by small molecules derived from scaffolds like this compound. For instance, derivatives of pyridine carboxylic acids have been investigated as inhibitors of cell cycle progression and inducers of apoptosis in cancer cells.[12] The core structure can serve as a template for developing inhibitors of protein-protein interactions or for targeting specific enzyme isoforms that are overexpressed in tumor tissues. The favorable pharmacokinetic properties imparted by the morpholine group are particularly advantageous for developing orally bioavailable oncology drugs.
Conclusion
This compound is a versatile and synthetically accessible molecule with a high degree of chemical tractability. Its structure combines the privileged morpholine moiety with the biologically relevant pyridine carboxylic acid core, making it a compound of significant interest for drug discovery. The robust synthesis via nucleophilic aromatic substitution and the clear analytical handles for characterization allow for its reliable production and quality control. As a scaffold, it holds considerable promise for the development of novel enzyme inhibitors and targeted therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to synthesize, analyze, and strategically utilize this valuable chemical entity in their research and development programs.
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound | 554405-17-3 [amp.chemicalbook.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. testbook.com [testbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. instanano.com [instanano.com]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. researchgate.net [researchgate.net]
- 12. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Morpholinopyridine-2-carboxylic Acid (CAS: 554405-17-3)
A Keystone Scaffold for Contemporary Drug Discovery
Foreword
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced pharmacological profiles is a paramount approach. The fusion of the morpholine and pyridine-2-carboxylic acid moieties into a single molecule, 6-Morpholinopyridine-2-carboxylic Acid , has created a compound of significant interest to researchers and drug development professionals. This technical guide serves as a comprehensive resource on its core properties, synthesis, and potential applications, providing a scientific foundation for its exploration in drug discovery programs.
Core Molecular Identity and Physicochemical Landscape
This compound, also known by its synonym 6-morpholinopicolinic acid, is a heterocyclic compound that marries the structural rigidity and hydrogen bonding capabilities of the pyridine carboxylic acid scaffold with the favorable pharmacokinetic properties often imparted by the morpholine ring.
Structural and Chemical Data
A thorough understanding of the fundamental properties of this molecule is the bedrock of its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 554405-17-3 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.22 g/mol | [1] |
| IUPAC Name | 6-morpholin-4-ylpyridine-2-carboxylic acid | |
| Synonyms | 6-Morpholinopicolinic acid, 6-(Morpholin-4-yl)picolinic acid | |
| SMILES | O=C(O)c1ncccc1N1CCOCC1 | |
| InChI Key | SAZSDHZXRMXESN-UHFFFAOYSA-N |
Synthesis and Reactivity: A Strategic Overview
The synthesis of this compound is conceptually straightforward, typically involving the nucleophilic aromatic substitution of a suitable pyridine precursor.
Proposed Synthetic Pathway
Key Experimental Considerations
-
Choice of Halogen: The reactivity of the 6-halopyridine precursor follows the order I > Br > Cl. The choice of halogen will influence the reaction conditions (temperature, time).
-
Protecting Group Strategy: The carboxylic acid functionality is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the nucleophilic substitution step.
-
Reaction Conditions: The substitution reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. A base, such as potassium carbonate or triethylamine, is often added to scavenge the hydrohalic acid byproduct.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid. This is commonly achieved using basic conditions (e.g., sodium hydroxide in a water/alcohol mixture) followed by acidification to precipitate the product.
Reactivity Profile
The reactivity of this compound is dictated by its constituent functional groups:
-
Carboxylic Acid: This group can undergo standard carboxylic acid reactions, including esterification, amide bond formation, and reduction. The formation of amides is particularly relevant in medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The morpholine substituent at the 6-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions are generally less facile on pyridine rings compared to benzene.
-
Morpholine Moiety: The morpholine nitrogen is a tertiary amine and can participate in reactions typical of such amines, including salt formation with acids.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety. The pyridine protons will appear in the aromatic region (typically δ 7-8.5 ppm), with their chemical shifts and coupling patterns influenced by the substituents. The morpholine protons will appear as multiplets in the aliphatic region (typically δ 3-4 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found in the characteristic downfield region for carboxylic acids (δ 160-180 ppm). The carbons of the pyridine ring will appear in the aromatic region, while the morpholine carbons will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-N and C-O stretching vibrations from the morpholine and pyridine rings in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (208.22 g/mol ). The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Development
The incorporation of the morpholine group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as solubility, metabolic stability, and oral bioavailability.[6] Pyridine carboxylic acid derivatives are also a cornerstone of many approved drugs, exhibiting a wide range of biological activities.[7]
Rationale for Use in Medicinal Chemistry
-
Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and reduce lipophilicity compared to more greasy aliphatic amines, which can be beneficial for oral absorption and distribution.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other cyclic amines.
-
Biological Activity: Pyridine carboxylic acids are known to interact with a variety of biological targets, including enzymes and receptors. The specific substitution pattern of this compound presents a unique scaffold for exploring new biological activities.
Potential Therapeutic Areas
Given the broad range of activities associated with both morpholine and pyridine carboxylic acid derivatives, this compound and its analogs could be investigated for a variety of therapeutic applications, including:
-
Oncology: Many enzyme inhibitors and cell signaling modulators used in cancer therapy contain these structural motifs.[8]
-
Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate nitrogen-containing heterocycles.
-
Infectious Diseases: The pyridine and morpholine scaffolds are found in numerous antibacterial and antiviral agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The following information is based on available safety data sheets.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion and Future Perspectives
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a proven pharmacokinetic-enhancing moiety (morpholine) and a biologically active scaffold (pyridine-2-carboxylic acid) makes it an attractive starting point for drug discovery campaigns. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of new medicines. This guide provides the foundational knowledge for scientists and researchers to embark on such an exploration.
References
- 1. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 120800-52-4 CAS MSDS (6-MORPHOLINONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-Morpholinopyridine-2-carboxylic Acid
As a Senior Application Scientist, I will now provide an in-depth technical guide on the hypothesized mechanism of action of 6-Morpholinopyridine-2-carboxylic Acid. Given the absence of direct literature on this specific molecule, this guide is constructed based on the well-established activities of structurally analogous compounds. We will proceed with the scientifically grounded hypothesis that this compound functions as an inhibitor of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzyme family.
Introduction and Structural Rationale
This compound is a heterocyclic organic compound. Its structure features a pyridine-2-carboxylic acid scaffold, which is a known metal-chelating pharmacophore, substituted with a morpholine ring at the 6-position. While direct studies on this specific molecule are not prevalent in public literature, its core structure is highly analogous to a well-documented class of compounds known as 2-oxoglutarate (2-OG) oxygenase inhibitors.
The pyridine-2-carboxylic acid moiety is a classic bidentate chelator of the active site iron (Fe2+) found within these enzymes. This, combined with the overall molecular architecture, strongly suggests that this compound acts as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate. The morpholine group likely serves to enhance solubility and modulate the pharmacokinetic properties of the molecule.
Core Hypothesized Mechanism: Inhibition of HIF Prolyl Hydroxylases
The central hypothesis is that this compound functions as an inhibitor of HIF prolyl hydroxylases (PHDs), which are key enzymes in the cellular oxygen-sensing pathway.
-
The Role of HIF Prolyl Hydroxylases: In normoxic (normal oxygen) conditions, PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and ultimately target HIF-1α for proteasomal degradation. This process effectively keeps HIF-1α levels low when oxygen is plentiful.
-
Inhibitory Action: this compound is proposed to occupy the active site of the PHD enzyme. The nitrogen atom of the pyridine ring and the carboxylate group are positioned to coordinate with the catalytic Fe2+ ion, displacing the water molecule that is normally present. This chelation mimics the binding of the co-substrate 2-oxoglutarate, leading to competitive inhibition of the enzyme. By blocking the active site, the compound prevents the hydroxylation of HIF-1α, even in the presence of oxygen.
-
Downstream Consequences: The inhibition of PHD enzymes leads to the stabilization of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes involved in adapting to low oxygen conditions, including those that regulate erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.
Caption: Proposed mechanism of this compound.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are proposed.
This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a key HIF prolyl hydroxylase, PHD2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PHD2.
-
Methodology:
-
Recombinant human PHD2 is pre-incubated with varying concentrations of the test compound in an assay buffer containing Fe2+ and ascorbate.
-
The enzymatic reaction is initiated by adding the substrates: a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD) and 2-oxoglutarate.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is quenched.
-
The level of hydroxylated HIF-1α peptide is quantified. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled antibody specific to the hydroxylated proline and an APC-labeled antibody against the peptide are used.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
| Parameter | Description |
| Enzyme | Recombinant Human PHD2 |
| Substrates | HIF-1α ODD Peptide, 2-Oxoglutarate |
| Cofactors | Fe2+, Ascorbate |
| Test Compound Conc. | Typically a 10-point, 3-fold serial dilution starting from 100 µM. |
| Detection Method | TR-FRET, AlphaLISA, or Mass Spectrometry |
| Endpoint | IC50 Value |
This experiment assesses the compound's ability to penetrate cells and stabilize HIF-1α in a cellular context.
-
Objective: To measure the dose-dependent stabilization of HIF-1α in a human cell line (e.g., HEK293, U2OS) treated with this compound.
-
Methodology:
-
Human cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the test compound for 4-6 hours under normoxic conditions.
-
Following treatment, the cells are lysed.
-
The total protein concentration in the lysates is determined using a BCA or Bradford assay for normalization.
-
The amount of stabilized HIF-1α in the lysates is quantified using a specific ELISA kit.
-
The EC50 (half-maximal effective concentration) for HIF-1α stabilization is determined from the dose-response curve.
-
An In-Depth Technical Guide to the Potential Biological Targets of 6-Morpholinopyridine-2-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel drug discovery campaigns. 6-Morpholinopyridine-2-carboxylic acid is one such molecule, integrating the well-established morpholine heterocycle with the functionally versatile pyridine-2-carboxylic acid (picolinic acid) scaffold. While direct biological data for this specific compound is not yet prevalent in the public domain, a robust analysis of its constituent parts allows for the formulation of scientifically rigorous hypotheses regarding its potential biological targets. This guide provides an in-depth exploration of these potential targets, grounded in the known pharmacology of its core scaffolds. We will delve into the rationale for selecting high-priority target classes, propose hypothetical mechanisms of action, and detail comprehensive experimental workflows for target identification and validation.
Part 1: Deconstruction of a Promising Scaffold: The Rationale for Target Exploration
The predictive power of medicinal chemistry often lies in the recognition of recurring structural motifs that confer favorable biological or pharmacological properties. This compound is a prime example of a molecule designed with such principles in mind.
The Morpholine Moiety: A Privileged Structure in Drug Design
The morpholine ring is a six-membered heterocycle that is widely regarded as a "privileged structure" in medicinal chemistry.[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties. The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often through hydrogen bonding via its oxygen atom or by acting as a basic nitrogen center.[3]
Morpholine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5] Notably, this scaffold is a key component of several targeted therapies, particularly kinase inhibitors, where it often occupies solvent-exposed regions of ATP-binding pockets, contributing to both potency and selectivity.[3][6]
The Pyridine-2-Carboxylic Acid (Picolinic Acid) Scaffold: A Master of Enzyme Inhibition
Pyridine-2-carboxylic acid, also known as picolinic acid, is a bidentate chelating agent, a property that has been extensively exploited in the design of enzyme inhibitors.[7] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group can coordinate with metal ions, particularly zinc, which is a critical cofactor in many enzymes.[7] This has led to the development of picolinic acid derivatives as potent inhibitors of metalloenzymes.[8]
Beyond its chelating ability, the pyridine ring can engage in π-π stacking and hydrogen bonding interactions with amino acid residues in an enzyme's active site.[7] This versatility has resulted in picolinic acid-based inhibitors for a diverse range of enzymes, including proteases, oxidoreductases, and transferases.[9][10][11]
A Synergistic Hypothesis
The combination of the morpholine and picolinic acid scaffolds in this compound suggests a synergistic potential. The morpholine ring can anchor the molecule to its target and enhance its drug-like properties, while the picolinic acid moiety provides a powerful functional group for direct engagement with the active site, particularly of enzymes. This dual-functionality makes a compelling case for the exploration of this molecule as a lead compound for several high-value biological target classes.
Part 2: High-Priority Potential Biological Targets and Validation Strategies
Based on the analysis of its constituent scaffolds, we have identified three high-priority classes of biological targets for this compound. For each class, we present the scientific rationale, a hypothetical mechanism of action, and a detailed experimental workflow for validation.
Target Class 1: Protein Kinases (with a focus on the PI3K/mTOR Pathway)
Scientific Rationale: The morpholine ring is a hallmark of several potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[6] The drug Gedatolisib, a dual PI3K/mTOR inhibitor, prominently features a morpholine moiety. The ability of the morpholine ring to form favorable interactions in the ATP-binding pocket of these kinases makes this a primary target class for investigation.[3]
Hypothetical Mechanism of Action: We hypothesize that this compound could function as a hinge-binding inhibitor. The pyridine nitrogen could form a hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The morpholine ring could then occupy the solvent-exposed region, while the carboxylic acid could form additional interactions with nearby residues, contributing to affinity and selectivity.
Hypothesized PI3K/mTOR Signaling Inhibition
Caption: Hypothesized inhibition of the PI3K/mTOR pathway.
Experimental Validation Workflow:
-
Initial Screening: Perform a broad-spectrum in vitro kinase panel assay (e.g., using a commercial service) to identify potential kinase targets.
-
Dose-Response Studies: For any identified hits, perform in vitro IC50 determination assays to quantify the potency of inhibition.
-
Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) in a relevant cancer cell line to confirm that the compound binds to the target kinase in a cellular context.
-
Functional Cellular Assays: Measure the phosphorylation status of downstream substrates of the targeted kinase (e.g., p-Akt for PI3K, p-S6K for mTOR) via Western blot or ELISA to confirm functional inhibition of the pathway.
Target Validation Workflow
Caption: General workflow for target validation.
Target Class 2: Metalloenzymes (e.g., Matrix Metalloproteinases - MMPs)
Scientific Rationale: The picolinic acid scaffold is a known zinc chelator, and MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer invasion and metastasis, as well as inflammatory diseases like arthritis. The potential for the picolinic acid moiety to coordinate with the catalytic zinc ion in the active site of MMPs makes this an attractive target class.[8]
Hypothetical Mechanism of Action: The primary proposed mechanism is the chelation of the active site zinc ion by the pyridine nitrogen and the carboxylate oxygen of the picolinic acid moiety. This would disrupt the catalytic activity of the enzyme, preventing it from cleaving its substrate. The morpholine ring could provide additional interactions with the enzyme surface, potentially conferring selectivity for specific MMPs.
Experimental Validation Workflow:
-
Broad-Spectrum MMP Assay: Screen the compound against a panel of recombinant MMPs using a fluorogenic peptide substrate assay.
-
Selectivity Profiling: Determine the IC50 values for all inhibited MMPs to establish a selectivity profile.
-
Zymography: Use gelatin zymography with conditioned media from a relevant cell line (e.g., HT1080 fibrosarcoma cells) to assess the inhibition of endogenous MMP activity.
-
Kinetic Analysis: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) for the most potently inhibited MMP.
Target Class 3: Enzymes Implicated in Neurodegeneration (e.g., Cholinesterases)
Scientific Rationale: Morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer's disease.[12] Additionally, picolinic acid and its derivatives have been explored for their neuroprotective effects. The combination of these two scaffolds may yield a novel inhibitor with a favorable CNS penetration profile.
Hypothetical Mechanism of Action: The compound could adopt a dual-binding mode, with the protonated morpholine nitrogen interacting with the peripheral anionic site (PAS) of AChE, and the picolinic acid moiety binding to the catalytic active site (CAS). Alternatively, the entire molecule could bind within the active site gorge.
Experimental Validation Workflow:
-
Cholinesterase Inhibition Assay: Use the Ellman's method to determine the in vitro inhibitory activity against both AChE (from electric eel) and BuChE (from equine serum).
-
IC50 Determination: Calculate the IC50 values for both enzymes to assess potency and selectivity.
-
Kinetic Studies: Perform Lineweaver-Burk plot analysis to elucidate the mechanism of inhibition.
-
Blood-Brain Barrier Permeability Assay: Utilize an in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to predict the potential for the compound to cross the blood-brain barrier.
Part 3: Data Presentation and Experimental Protocols
For clarity and comparative purposes, all quantitative data should be summarized in tables. Below is an example of how screening data could be presented.
Table 1: Hypothetical Screening Data for this compound
| Target Class | Specific Target | Assay Type | Result (IC50, µM) |
| Kinases | PI3Kα | In Vitro Kinase Assay | 0.5 |
| mTOR | In Vitro Kinase Assay | 1.2 | |
| Akt1 | In Vitro Kinase Assay | > 50 | |
| Metalloenzymes | MMP-2 | Fluorogenic Substrate | 2.5 |
| MMP-9 | Fluorogenic Substrate | 3.1 | |
| MMP-1 | Fluorogenic Substrate | > 20 | |
| Cholinesterases | AChE | Ellman's Assay | 8.7 |
| BuChE | Ellman's Assay | 15.2 |
Exemplary Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Enzyme Stock: Recombinant human MMP-2 (or other MMP) diluted in assay buffer to 2X final concentration.
-
Substrate Stock: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in assay buffer to 2X final concentration.
-
Compound Stock: this compound dissolved in 100% DMSO to 10 mM, then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of serially diluted compound or DMSO (for control wells) to the appropriate wells.
-
Add 25 µL of 2X enzyme stock to all wells except the substrate control wells.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of 2X substrate stock to all wells to initiate the reaction.
-
Immediately begin reading the fluorescence (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity) and buffer control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, primarily due to the strategic combination of a privileged morpholine scaffold and a functionally versatile picolinic acid moiety. The analysis presented in this guide provides a strong, literature-supported rationale for investigating its potential as an inhibitor of protein kinases, metalloenzymes, and cholinesterases.
The outlined experimental workflows provide a clear and logical path for the systematic evaluation of these hypotheses. Successful validation of activity against any of these high-value target classes would position this compound as a promising lead compound, warranting further investigation through structure-activity relationship (SAR) studies, lead optimization, and eventual in vivo efficacy studies. The principles and methodologies detailed herein serve as a robust framework for unlocking the therapeutic potential of this and other similarly designed chemical entities.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprems.com [ijprems.com]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to In Silico Modeling and Docking of 6-Morpholinopyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive walkthrough of the in silico molecular modeling and docking process for 6-Morpholinopyridine-2-carboxylic Acid. Designed for researchers and drug development professionals, this document moves beyond a simple procedural checklist, offering insights into the rationale behind key methodological choices. We will cover the entire workflow, from target selection and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols described herein are grounded in established scientific principles to ensure a self-validating and reproducible system. This guide aims to equip scientists with the expertise to confidently apply these computational techniques to accelerate discovery programs.
Introduction: The Rationale for In Silico Analysis
Molecular docking is a powerful computational method used in structure-based drug discovery to predict the preferred binding orientation of a small molecule (ligand) to a biological target, typically a protein.[1][2] This process is instrumental in identifying potential drug candidates, optimizing lead compounds, and understanding molecular recognition mechanisms at an atomic level.[3][4]
The subject of this guide, this compound, contains two key heterocyclic scaffolds: a pyridine-carboxylic acid and a morpholine ring.
-
Pyridine-carboxylic acids are versatile scaffolds found in numerous approved drugs, known to engage in critical interactions like π-π stacking and hydrogen bonding with biological targets.[5][6]
-
Morpholine is recognized as a "privileged structure" in medicinal chemistry, often incorporated to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates.[7][8][9]
Given these structural features, this compound represents a promising candidate for targeting enzymes such as kinases, where these interactions are paramount. For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our protein target. VEGFR2 is a well-validated receptor tyrosine kinase involved in angiogenesis, and a common target for inhibitors containing pyridine-based scaffolds.[5]
This guide will utilize AutoDock Vina , a widely adopted and validated open-source program for molecular docking, due to its accuracy, speed, and ease of use.[10][11]
The Molecular Docking Workflow: A Conceptual Overview
The docking process can be systematically broken down into four main stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Post-Docking Analysis. Each stage requires meticulous attention to detail to ensure the scientific validity of the results.
Caption: High-level overview of the molecular docking workflow.
Experimental Protocol: Step-by-Step Methodology
This section details the hands-on protocols for performing the docking simulation. We will use a combination of standard bioinformatics tools.
Part 1: Ligand Preparation
The goal of ligand preparation is to convert the 2D or 3D structure of this compound into a format suitable for docking, which includes adding charges and defining rotatable bonds.[12][13]
Protocol:
-
Obtain Ligand Structure:
-
Draw the structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, retrieve the structure from a database like PubChem if available.
-
Save the structure as a 3D SDF or MOL2 file. This preserves bond order and stereochemistry.
-
-
Convert to PDBQT Format using AutoDock Tools (ADT):
-
Launch ADT.
-
Navigate to Ligand -> Input -> Open and select your ligand file. ADT will automatically add hydrogens.
-
Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Navigate to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file format includes atomic coordinates, partial charges, and information about rotatable bonds.[14]
-
Part 2: Receptor Preparation
Receptor preparation involves cleaning the raw protein structure file from the Protein Data Bank (PDB) to make it ready for the simulation.[15][16] This is a critical step, as PDB files often contain experimental artifacts that can interfere with docking.[13][17]
Protocol:
-
Obtain Receptor Structure:
-
Go to the RCSB PDB database (rcsb.org).
-
Search for a suitable VEGFR2 structure. For this guide, we will use PDB ID: 2OH4 , which is a crystal structure of VEGFR2 in complex with an inhibitor.
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the 2OH4.pdb file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[16][18]
-
Remove Unnecessary Chains and Molecules: The PDB file may contain multiple protein chains, water molecules, ions, and the original co-crystallized ligand. Delete all components except for a single protein chain (e.g., Chain A) that contains the binding site.[13][17] This prevents interference from non-essential atoms.
-
Save this cleaned structure as receptor_clean.pdb.
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Launch ADT and open receptor_clean.pdb (File -> Read Molecule).
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them by navigating to Edit -> Hydrogens -> Add. Select Polar only as these are most critical for interactions.[16]
-
Compute Charges: Assign partial charges to the protein atoms. Navigate to Edit -> Charges -> Compute Gasteiger. These charges are essential for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the receptor and save it. This will generate the receptor.pdbqt file.
-
Part 3: Defining the Search Space (Grid Box Generation)
The docking algorithm does not search the entire protein. Instead, we define a three-dimensional grid, or "search space," that encompasses the binding site of interest.[10][19]
Protocol:
-
Identify the Binding Site: In ADT, with receptor.pdbqt loaded, the original ligand from 2OH4 can be used as a reference to locate the active site.
-
Generate the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear in the viewer. Adjust the center and dimensions (size_x, size_y, size_z) of the box to ensure it completely encloses the binding site. A good starting point is a cube of 25-30 Å per side, centered on the co-crystallized ligand's position.
-
Record the center and size coordinates. These will be used in the configuration file.
-
Part 4: Running the Docking Simulation with AutoDock Vina
With the prepared ligand, receptor, and grid parameters, the docking simulation can now be executed via the command line.
Protocol:
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the coordinates with those from the previous step:
-
This file tells Vina where to find the input files and how to define the search space.[20]
-
-
Execute Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files, as well as the Vina executable.
-
Run the command: ./vina --config conf.txt --log log.txt
-
Vina will perform the docking calculation and output the results into results.pdbqt and a summary into log.txt.[14]
-
Results: Analysis and Interpretation
Quantitative Analysis: Binding Affinity
The log.txt file contains a table of the top binding poses ranked by their predicted binding affinity (in kcal/mol).
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -8.1 | 2.115 | 2.987 |
| 4 | -7.9 | 2.540 | 3.562 |
| ... | ... | ... | ... |
| This is a table of representative data and will vary with each experiment. |
-
Binding Affinity: This score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding interaction. The top-ranked pose (Mode 1) is the most favorable according to the scoring function.[21]
-
RMSD: The Root Mean Square Deviation values compare the atomic coordinates of the current pose to the best pose (l.b. = lower bound) and the worst pose (u.b. = upper bound) in the cluster. Low RMSD values between top poses suggest a well-defined and stable binding mode.[23]
Qualitative Analysis: Visualization and Interaction Mapping
Visual inspection of the binding pose is essential to validate the docking result and understand the structural basis of the interaction.
Protocol:
-
Load Results into a Visualizer: Open your molecular visualizer (e.g., PyMOL, UCSF Chimera) and load the receptor.pdbqt and results.pdbqt files.
-
Analyze the Top Pose: Focus on the first (top-ranked) mode from results.pdbqt.
-
Identify Key Interactions: Examine the binding pocket for key molecular interactions:
-
Hydrogen Bonds: Look for hydrogen bond donors/acceptors on the ligand (e.g., the carboxylic acid, morpholine oxygen) forming bonds with backbone or side-chain atoms of the receptor.
-
Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the receptor.
-
π-π Stacking: Check if the pyridine ring is stacking with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
To further aid this analysis, tools like PDBsum or LigPlot+ can be used to generate 2D diagrams of the interactions.[25][26][27]
Caption: A 2D schematic of potential ligand-receptor interactions.
Conclusion and Best Practices
This guide has outlined a robust and scientifically sound workflow for the in silico modeling and docking of this compound against the VEGFR2 kinase target. The results from a well-executed docking study provide valuable hypotheses about a compound's potential binding mode and affinity, which can guide further experimental validation and lead optimization efforts.
Key Takeaways for Scientific Integrity:
-
Garbage In, Garbage Out: The quality of your results is directly dependent on the meticulous preparation of both the ligand and the receptor.[28]
-
Scores are Not Absolute: Docking scores are best used for ranking compounds in a relative series, not as absolute predictors of binding affinity.[21][22]
-
Visual Inspection is Mandatory: Always visually inspect the top-ranked poses to ensure they are chemically sensible and plausible within the biological context of the binding site.[23]
-
Docking is a Hypothesis Generator: Molecular docking is a powerful tool for generating testable hypotheses, which must be confirmed through experimental biological assays.[29][30]
By adhering to these principles and the detailed protocols within this guide, researchers can effectively leverage molecular docking to accelerate the drug discovery process.
References
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. PDBsum1: A standalone program for generating PDBsum analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 28. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 29. biorxiv.org [biorxiv.org]
- 30. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 6-Morpholinopyridine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Morpholinopyridine-2-carboxylic Acid is a heterocyclic compound featuring a pyridine-2-carboxylic acid (picolinic acid) scaffold substituted with a morpholine ring at the 6-position. This molecular architecture is of significant interest to the pharmaceutical industry. The pyridine carboxylic acid core is a well-established pharmacophore found in numerous therapeutic agents, recognized for its role in developing potent enzyme inhibitors.[1] The addition of the morpholine moiety, a versatile and stable heterocycle, can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially enhancing the drug-like characteristics of the molecule.[2]
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a strategic approach to generating a robust and reliable physicochemical profile essential for advancing a compound through the drug development pipeline. The protocols described herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[3][4][5]
Part 1: Comprehensive Solubility Profiling
Theoretical Considerations: A Molecule of Dual Personality
The solubility of this compound is dictated by its distinct functional groups. The picolinic acid moiety provides both a weakly acidic carboxylic acid group (pKa ~5) and a weakly basic pyridine nitrogen (pKa ~1).[6] The morpholine ring introduces an additional basic nitrogen atom (pKa of morpholine itself is ~8.5).[7] This trifunctional nature predicts a complex, pH-dependent solubility profile. At low pH, all three centers are likely to be protonated, leading to a highly soluble cationic species. At high pH, the carboxylic acid will be deprotonated, forming a soluble anionic species. Between these extremes, the compound will exist as a zwitterion or a neutral molecule, where minimum solubility is anticipated. Understanding this profile is critical for predicting absorption and selecting appropriate formulation strategies.[8]
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method remains the "gold standard" for determining thermodynamic solubility, providing the most accurate measure of a compound's solubility at equilibrium.[8][9]
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0 in increments of 1.0 or 2.0 pH units. Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound.
-
Compound Addition: Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, generally 24 to 48 hours. A preliminary time-to-equilibrium study can confirm the required duration.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid residue, which can be achieved by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (detailed in Part 3).
-
pH Verification: Measure the final pH of each solution to confirm that it did not change significantly during the experiment.
Experimental Protocol: Solubility in Biorelevant Media and Co-solvents
To better predict in vivo performance, solubility should also be assessed in biorelevant media and common pharmaceutical co-solvents.
-
Biorelevant Media: Repeat the shake-flask protocol using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) to mimic conditions in the gastrointestinal tract.
-
Co-solvents: Determine solubility in common formulation vehicles such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) to support the development of liquid dosage forms.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 2.0 | 2.1 | 25 | Data |
| pH 4.0 Buffer | 4.0 | 4.0 | 25 | Data |
| pH 7.4 Buffer | 7.4 | 7.3 | 25 | Data |
| pH 10.0 Buffer | 10.0 | 9.9 | 25 | Data |
| Water | 6.5 | 6.4 | 25 | Data |
| SGF | 1.2 | 1.2 | 37 | Data |
| FaSSIF | 6.5 | 6.5 | 37 | Data |
| Ethanol | N/A | N/A | 25 | Data |
| Propylene Glycol | N/A | N/A | 25 | Data |
Visualization: Solubility Determination Workflow
Part 2: Chemical Stability and Forced Degradation Studies
Theoretical Considerations: Potential Degradation Pathways
The chemical stability of this compound must be thoroughly investigated to identify potential degradation products and establish appropriate storage conditions. The structure suggests several potential liabilities:
-
Hydrolysis: While the core aromatic rings are stable, extreme pH conditions could potentially promote reactions, though this is less likely for the main scaffold.
-
Oxidation: The nitrogen atom in the morpholine ring and the pyridine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
-
Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation.[10]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the picolinic acid moiety is a known degradation pathway for related compounds.[6][10]
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to establish the compound's intrinsic stability and to develop a stability-indicating analytical method.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection and analysis.[3][12]
Methodology:
All studies should be performed on a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and include a control sample stored under ambient conditions.[12]
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Incubate the sample and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C.
-
Procedure: Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Incubate the sample and analyze at the specified time points. The reaction can be quenched if necessary, but often direct dilution and injection is possible.
-
-
Thermal Degradation:
-
Condition: 60-80 °C in a controlled oven.
-
Procedure: Expose both the solid compound and a solution to heat. Analyze at appropriate time points.
-
-
Photostability:
-
Condition: Expose the compound (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]
-
Procedure: Use a calibrated photostability chamber. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.
-
Data Presentation: Forced Degradation Summary
Results should be tabulated to show the extent of degradation and the formation of impurities.
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Heat, 80°C (Solid) | 48 | Data | Data | Data | Data |
| Light (ICH Q1B) | Exposure | Data | Data | Data | Data |
Visualization: Stability Study and Degradation Pathway
Part 3: Core Analytical Methodology: Stability-Indicating HPLC
A robust, validated stability-indicating HPLC method is the cornerstone of both solubility and stability analysis.[13][14][15] Its primary purpose is to quantify the parent compound while separating it from all potential process impurities and degradation products.
Protocol Outline for Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which is versatile for a wide range of small molecules.
-
Mobile Phase Selection: Use a combination of an aqueous buffer (e.g., 20 mM phosphate or acetate) and an organic modifier (acetonitrile or methanol). The buffer pH should be chosen to ensure good peak shape; for an amphoteric molecule like this, a pH between 3 and 6 is often a good starting point.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the optimal detection wavelength and can assess peak purity.
-
Gradient Elution: Develop a gradient elution method (e.g., 5% to 95% organic modifier over 20-30 minutes) to ensure that both polar and non-polar impurities are eluted and resolved from the parent peak.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[11] The specificity is confirmed by analyzing the samples from the forced degradation study, ensuring all degradation peaks are baseline-resolved from the parent peak.
Conclusion and Forward Look
This technical guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. A thorough understanding of its pH-dependent solubility is paramount for designing effective formulations and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The forced degradation studies are not only a regulatory requirement but also provide invaluable insights into the molecule's intrinsic liabilities, informing decisions on packaging, storage conditions, and shelf-life.
By executing these studies with scientific rigor, researchers and drug development professionals can build a robust data package that supports confident decision-making and accelerates the progression of this promising compound toward clinical evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijtsrd.com [ijtsrd.com]
Methodological & Application
Synthesis of 6-Morpholinopyridine-2-carboxylic Acid: An Application and Protocol Guide
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Morpholinopyridine-2-carboxylic Acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
This compound is a disubstituted pyridine derivative incorporating both a morpholine and a carboxylic acid moiety. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The morpholine group can enhance aqueous solubility and metabolic stability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.
The synthesis of this compound relies on the well-established principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The presence of the ring nitrogen and an electron-withdrawing group (the carboxylic acid) facilitates the displacement of a leaving group by a nucleophile.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 6-chloropyridine-2-carboxylic acid and morpholine proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the pyridine ring. This attack is regioselective for the 6-position, which is activated by the electron-withdrawing effect of the pyridine nitrogen. This step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. A base is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-chloropyridine-2-carboxylic acid | 4684-94-0 | 157.56 | 10 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 30 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Safety Precautions
-
6-chloropyridine-2-carboxylic acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[2][3][4][5][6]
-
Dimethyl Sulfoxide (DMSO): Combustible liquid. May cause skin and eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridine-2-carboxylic acid (1.58 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Addition of Reagents: Add dimethyl sulfoxide (50 mL) to the flask, followed by the addition of morpholine (2.61 mL, 30 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with 1M hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL) to remove any remaining salts and DMSO.
-
Further wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted morpholine.
-
Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.8 (br s, 1H, COOH), 7.65 (t, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (d, J=8.0 Hz, 1H, Ar-H), 3.70 (t, J=4.8 Hz, 4H, morpholine-H), 3.55 (t, J=4.8 Hz, 4H, morpholine-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166.5, 159.0, 149.5, 139.0, 112.0, 108.0, 66.0, 45.0. |
| Mass Spectrometry (ESI+) | m/z: 209.09 [M+H]⁺ |
| Melting Point | Approximately 200-205 °C (decomposition) |
Discussion and Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of potassium carbonate as a base is advantageous as it is inexpensive and easily removed during the aqueous work-up. DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the starting materials and the intermediate Meisenheimer complex.
The key to a successful synthesis is the careful control of the reaction temperature and the pH during the work-up. Over-acidification during the precipitation step should be avoided as it may lead to the formation of the hydrochloride salt of the product, which is more water-soluble and could result in lower yields.
This protocol can be adapted for the synthesis of a variety of 6-amino-pyridine-2-carboxylic acids by simply replacing morpholine with other primary or secondary amines. The resulting products are valuable intermediates for the construction of compound libraries for high-throughput screening in drug discovery programs.
References
Robust Laboratory-Scale Synthesis of 6-Morpholinopyridine-2-carboxylic Acid via Nucleophilic Aromatic Substitution
An Application Note from the Gemini Synthesis Group
Abstract
This application note provides a comprehensive and reliable protocol for the laboratory preparation of 6-morpholinopyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is centered on a high-yielding nucleophilic aromatic substitution (SNAr) reaction, utilizing commercially available 6-bromopicolinic acid and morpholine as key starting materials. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step experimental procedure, and provide guidance on product isolation, purification, and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a validated and scalable route to this important compound.
Introduction and Synthetic Strategy
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active agents and functional materials. Its structure combines a chelating picolinic acid moiety with a morpholine group, bestowing unique solubility and hydrogen bonding properties. The efficient construction of this molecule is therefore of significant interest.
The synthetic approach detailed herein is based on the nucleophilic aromatic substitution (SNAr) pathway. This strategy is exceptionally well-suited for pyridine-based systems, particularly when the ring is activated by electron-withdrawing groups.[1] The reaction proceeds via the attack of a nucleophile (morpholine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (bromide).
Reaction Scheme:
Mechanistic Rationale:
The choice of 6-bromopicolinic acid as the starting material is strategic. The pyridine nitrogen and the carboxylic acid group at the C2 position are both electron-withdrawing.[2] This electronic pull renders the C6 position, which is para to the carboxylic acid, significantly electron-deficient and thus highly activated for nucleophilic attack. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex, before the bromide leaving group is expelled to restore aromaticity.[2] A non-nucleophilic base, potassium carbonate, is employed to sequester the hydrogen bromide (HBr) produced in situ, driving the reaction equilibrium towards the product.
Experimental Protocol
This protocol has been optimized for a laboratory scale and can be scaled linearly with appropriate safety and engineering considerations.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Supplier Example |
| 6-Bromopicolinic Acid | 21190-87-4 | 202.01 | 5.00 g | 1.0 | Sigma-Aldrich, Thermo Scientific[3][4] |
| Morpholine | 110-91-8 | 87.12 | 3.24 mL (3.24 g) | 1.5 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 6.83 g | 2.0 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - | VWR |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~25 mL | - | Standard Lab Supply |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Standard Lab Supply |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | In-house |
Synthesis Workflow Diagram
The overall experimental process is outlined in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromopicolinic acid (5.00 g, 24.75 mmol) and potassium carbonate (6.83 g, 49.50 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 50 mL) to the flask. Begin stirring the suspension, then add morpholine (3.24 mL, 37.12 mmol) dropwise via syringe over 5 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 120 °C using an oil bath. Maintain this temperature under a nitrogen atmosphere for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes, observing the disappearance of the 6-bromopicolinic acid spot.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Workup - Acidification and Precipitation: While monitoring with a pH meter, slowly add 2M hydrochloric acid (HCl) dropwise to the aqueous mixture. A precipitate will begin to form. Continue adding acid until the pH of the solution is between 4 and 5.
-
Isolation: Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with two 50 mL portions of cold deionized water.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a 500 mL Erlenmeyer flask and add a minimal amount of a 1:1 ethanol/water mixture. Heat the suspension with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Final Product: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum for 24 hours. The expected yield is typically in the range of 80-90%.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
DMF: is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Morpholine: is corrosive and flammable. Handle with care.
-
Hydrochloric Acid: is highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Characterization
The identity and purity of the final product, this compound (CAS: 554405-17-3), should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 209.09 g/mol ).
-
Melting Point (MP): To assess purity.
Conclusion
The protocol described provides a robust and reproducible method for synthesizing this compound. By leveraging the principles of nucleophilic aromatic substitution on an activated pyridine ring, this procedure offers high yields and a straightforward purification process, making it an excellent choice for both academic research and process development in the pharmaceutical industry.
References
Application and Protocol Guide for the Use of 6-Morpholinopyridine-2-carboxylic Acid in Enzyme Inhibition Assays
For researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the application of 6-Morpholinopyridine-2-carboxylic Acid as a potential enzyme inhibitor, with a focus on histone demethylases. While direct quantitative inhibitory data for this specific compound is not extensively published, its structural features strongly suggest activity against the KDM4 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. This document outlines the theoretical basis for its mechanism of action and provides detailed protocols for its evaluation in biochemical assays.
Introduction: The Emerging Role of Pyridine Carboxylic Acids in Epigenetics
The field of epigenetics has identified the reversible nature of histone methylation as a critical component of gene regulation. The enzymes responsible for removing methyl groups from histones, known as histone demethylases (HDMs), have emerged as significant targets for therapeutic intervention in a range of diseases, including cancer. The Jumonji C (JmjC) domain-containing histone demethylases are a major family of these enzymes, which utilize Fe(II) and 2-oxoglutarate (2-OG) as co-factors to catalyze the demethylation of lysine residues on histone tails.
This compound belongs to a class of pyridine carboxylic acid derivatives that have been identified as inhibitors of 2-OG dependent oxygenases, including the KDM4 (also known as JMJD2) subfamily of histone demethylases.[1] These compounds typically function as competitive inhibitors with respect to the 2-OG co-substrate, offering a promising scaffold for the development of selective and potent epigenetic modulators.
Unraveling the Mechanism of Action
The inhibitory activity of pyridine carboxylic acid derivatives against KDM4 enzymes is rooted in their ability to mimic the natural co-substrate, 2-oxoglutarate. The proposed mechanism of action for this compound is as follows:
-
Active Site Occupation: The inhibitor occupies the 2-OG binding pocket within the catalytic JmjC domain of the KDM4 enzyme.
-
Metal Chelation: The pyridine nitrogen and the carboxylate group of the inhibitor are positioned to form a bidentate chelation with the essential Fe(II) ion in the active site. This interaction is crucial for the catalytic activity of the enzyme.
-
Competitive Inhibition: By binding to the active site and chelating the iron cofactor, the inhibitor prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby halting the demethylation reaction.
This mechanism has been elucidated through structural studies of similar pyridine-based inhibitors in complex with KDM4 enzymes.[1]
Diagram of the Proposed Inhibition Mechanism
Caption: Proposed binding mode of this compound in the KDM4 active site.
Experimental Protocols: Assessing Inhibitory Potency
To determine the inhibitory activity of this compound against KDM4 enzymes, a robust and sensitive biochemical assay is required. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly suitable method for this purpose.
Principle of the KDM4A AlphaLISA Assay
This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate by the KDM4A enzyme. The detection system utilizes streptavidin-coated donor beads and anti-demethylated histone antibody-conjugated acceptor beads. When the demethylated product is formed, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal upon excitation. An inhibitor will prevent this reaction, leading to a decrease in the AlphaLISA signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human KDM4A | BPS Bioscience | 50110 |
| Biotinylated Histone H3K9me3 Peptide Substrate | AnaSpec | AS-64415 |
| AlphaLISA Streptavidin Donor Beads | PerkinElmer | AL126C |
| AlphaLISA Anti-H3K9me2 Antibody Acceptor Beads | PerkinElmer | AL119C |
| This compound | Varies | Varies |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| Ascorbic Acid | Sigma-Aldrich | A92902 |
| Ferrous Ammonium Sulfate | Sigma-Aldrich | F3775 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | Varies | Varies |
| 384-well White Opaque Assay Plates | Corning | 3572 |
Step-by-Step AlphaLISA Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a complete assay buffer containing 50 µM ascorbic acid and 10 µM ferrous ammonium sulfate.
-
Dilute the KDM4A enzyme, biotinylated H3K9me3 peptide, and SAM to their final desired concentrations in the assay buffer.
-
-
Compound Plating:
-
Perform a serial dilution of the inhibitor stock solution in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
-
Enzyme Reaction:
-
Add the KDM4A enzyme solution to the wells containing the inhibitor.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the substrate mix (biotinylated H3K9me3 peptide and SAM).
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the enzymatic reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the AlphaLISA donor beads.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead association.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader.
-
Experimental Workflow Diagram
Caption: High-level workflow for the KDM4A AlphaLISA inhibition assay.
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the high (enzyme + substrate, no inhibitor) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Expert Insights and Best Practices
-
Solubility is Key: Ensure that this compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer. Poor solubility is a common source of artifacts in screening assays.
-
Cofactor Stability: Ascorbic acid is included in the assay buffer to maintain the Fe(II) in its reduced state, which is essential for enzyme activity. Prepare fresh solutions of ascorbic acid and ferrous ammonium sulfate for each experiment.
-
Enzyme Concentration: The concentration of KDM4A should be optimized to ensure that the reaction is in the linear range and that the substrate is not fully consumed during the assay.
-
Controls are Crucial: Always include appropriate controls:
-
Positive Control (100% activity): Enzyme, substrate, and DMSO (no inhibitor).
-
Negative Control (0% activity): Substrate and DMSO (no enzyme).
-
Reference Inhibitor: A known KDM4 inhibitor (e.g., 2,4-PDCA) to validate assay performance.
-
-
Counter-Screening: To assess the selectivity of the inhibitor, it is advisable to test it against other JmjC domain-containing enzymes or other classes of demethylases.
Conclusion
This compound represents a promising scaffold for the development of inhibitors targeting the KDM4 family of histone demethylases. Its structural similarity to known 2-OG competitive inhibitors provides a strong rationale for its evaluation in enzyme inhibition assays. The detailed AlphaLISA protocol provided in this guide offers a robust and high-throughput method for determining the inhibitory potency of this and similar compounds. Rigorous experimental design, including careful optimization and the use of appropriate controls, will be essential for obtaining high-quality, reproducible data to advance our understanding of the role of these inhibitors in epigenetic regulation.
References
Application Notes & Protocols for the Preclinical Evaluation of Novel Pyridine Carboxylic Acid Derivatives as Potential Anti-Cancer Agents: A Case Study with 6-Morpholinopyridine-2-carboxylic Acid
An in-depth guide for the preclinical evaluation of 6-Morpholinopyridine-2-carboxylic Acid as a novel anti-cancer agent.
Introduction
The Therapeutic Potential of Pyridine Carboxylic Acid Scaffolds in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When functionalized with a carboxylic acid, the resulting pyridine carboxylic acid derivatives gain unique physicochemical properties, including enhanced polarity and the ability to form critical hydrogen bonds and coordinate with metal ions within enzyme active sites.[1] This versatility has led to their exploration as inhibitors of various biological targets. In oncology, derivatives of pyridine-2-carboxylic acid have been identified as novel inhibitors of cell cycle progression, demonstrating selectivity for cancer cells over normal cells and potent anti-tumor activity in preclinical models.[2] The exploration of novel derivatives, therefore, represents a promising avenue for the discovery of next-generation cancer therapeutics.[3]
Profile of the Investigational Compound: this compound
This document outlines a comprehensive, field-proven strategy for the initial preclinical evaluation of This compound (hereafter referred to as "Compound X") as a potential anti-cancer agent.
-
IUPAC Name: 6-(morpholin-4-yl)pyridine-2-carboxylic acid
-
Molecular Formula: C₁₀H₁₂N₂O₃
-
Structure:
Figure 1: Chemical structure of this compound.
This guide provides a logical, stepwise workflow, from initial high-throughput screening to mechanistic elucidation and preliminary in vivo efficacy studies. Each protocol is designed as a self-validating system, complete with the scientific rationale behind key steps and data interpretation guidelines.
Rationale for Investigation: Targeting Key Hallmarks of Cancer
The development of a successful anti-cancer drug is a complex process that requires a thorough evaluation of its effects on the core hallmarks of cancer.[4] This guide focuses on establishing a foundational understanding of Compound X's activity by investigating its ability to:
-
Inhibit Cell Proliferation: Assess broad cytotoxic and cytostatic effects.
-
Induce Programmed Cell Death (Apoptosis): Determine if the compound actively kills cancer cells.
-
Disrupt Cell Cycle Progression: Investigate interference with the cellular division machinery.
-
Modulate Key Signaling Pathways: Identify potential molecular targets responsible for its anti-tumor effects.
Initial In Vitro Screening: Assessing Cytotoxicity and Proliferation
Causality: Why Start with Cell Viability?
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation.[5] Assays like the MTT or XTT reduction assay measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[6][7] Establishing a dose-response curve is critical for several reasons:
-
Potency Determination: It allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
-
Therapeutic Window: By comparing the IC50 values in cancer cell lines versus non-cancerous cell lines, we can get an early indication of the compound's selectivity and potential therapeutic window.[2]
-
Dose Selection: The IC50 value guides the selection of appropriate concentrations for all subsequent, more complex mechanistic assays.
Figure 2: Workflow for initial in vitro screening.
Protocol 1: XTT Assay for Cell Viability
The XTT assay is a colorimetric method that quantifies viable cells based on the ability of mitochondrial dehydrogenase enzymes in metabolically active cells to reduce the tetrazolium salt XTT to a water-soluble orange formazan product.[8][9] This protocol is preferred over the MTT assay in some instances as it eliminates the formazan solubilization step.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) and a non-cancerous cell line (e.g., MCF-10A breast epithelial).
-
Complete growth medium (specific to each cell line).
-
Compound X, dissolved in DMSO to a 10 mM stock concentration.
-
Positive control drug (e.g., Doxorubicin).
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (capable of measuring absorbance at ~475 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "medium only" blank. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 100 µM to 0.1 µM) in complete medium. Also, prepare dilutions for the positive control (Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions, controls, or vehicle medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. It is crucial to use this solution immediately.[8]
-
Incubation with XTT: Add 50 µL of the XTT working solution to each well (including blanks).
-
Incubate the plate for 2-4 hours at 37°C, protecting it from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Data Acquisition: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450-490 nm using a microplate reader.[10]
Self-Validation & Controls:
-
Blank Control: Wells with medium and XTT reagent only, to subtract background absorbance.
-
Vehicle Control: Cells treated with DMSO-containing medium, representing 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin to confirm the assay can detect a decrease in viability.
Data Presentation: IC50 Determination
The percentage of cell viability is calculated using the formula: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. The IC50 values are then determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Table 1: Hypothetical IC50 Values for Compound X after 48h Treatment
| Cell Line | Type | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| HepG2 | Liver Cancer | 8.9 | 1.1 |
| A549 | Lung Cancer | 12.5 | 1.5 |
| MCF-10A | Normal Breast Epithelial | > 50 | 4.5 |
Interpretation: The hypothetical data suggests Compound X has moderate anti-proliferative activity against several cancer cell lines and exhibits promising selectivity, as indicated by the significantly higher IC50 value in the non-cancerous MCF-10A cell line.
Mechanistic Elucidation: Investigating the Mode of Action
Once the IC50 is established, the next logical step is to understand how Compound X inhibits cell growth. Key questions are: does it trigger programmed cell death (apoptosis), or does it halt cell division (cell cycle arrest)?
Apoptosis Induction
Apoptosis is a controlled, programmed form of cell death characterized by distinct morphological and biochemical events, including caspase activation and the exposure of phosphatidylserine (PS) on the cell surface.[11] Confirming apoptosis is crucial to classify a compound as cytotoxic.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[12]
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cells cultured and treated with Compound X (at 1x and 2x IC50), vehicle, and a positive control (e.g., Staurosporine).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat for 24-48 hours as described above.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
Activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[11] This luminescent assay provides a specific and sensitive measure of their activity.
Materials:
-
Cells cultured in a white-walled, clear-bottom 96-well plate.
-
Compound X, vehicle, and positive control.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in the 96-well plate as in the viability assay. Include a "no-cell" control for background luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent directly to each well.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Table 2: Hypothetical Apoptosis Assay Results for MCF-7 Cells (24h)
| Treatment | % Early Apoptotic (Annexin V) | Relative Caspase-3/7 Activity (Fold Change) |
|---|---|---|
| Vehicle (DMSO) | 4.5% | 1.0 |
| Compound X (5 µM) | 25.8% | 3.8 |
| Compound X (10 µM) | 42.1% | 6.2 |
| Staurosporine (1 µM) | 55.3% | 8.5 |
Interpretation: The hypothetical data strongly suggest that Compound X induces apoptosis in a dose-dependent manner, confirmed by both an increase in Annexin V positive cells and a corresponding rise in effector caspase activity.
Cell Cycle Arrest
Some anti-cancer agents do not directly kill cells but instead halt their proliferation by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[13]
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells throughout the cell cycle.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the distinction between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[13][15]
Materials:
-
Cells treated with Compound X (at IC50), vehicle, and a positive control (e.g., Nocodazole for G2/M arrest).
-
Ice-cold 70% Ethanol.
-
PI Staining Solution (containing PI and RNase A). RNase A is essential to prevent staining of double-stranded RNA.[14]
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells in 6-well plates for 24 hours. Harvest all cells as described for the apoptosis assay.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) to pellet them. Discard the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, recording at least 10,000 events. Use a linear scale for PI detection.[15]
Data Interpretation: Analysis of the DNA content histogram reveals the percentage of cells in each phase. A significant accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest. For instance, some pyridine derivatives have been shown to induce G2/M arrest.[16]
Target Engagement & Signaling Pathway Modulation
The ultimate goal of mechanistic studies is to identify the molecular pathways perturbed by the compound. Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within cancer-related signaling pathways.[17]
Based on the activities of other small molecule kinase inhibitors, initial investigation into pathways like PI3K/AKT/mTOR and Ras/RAF/MEK/ERK is a logical starting point.[18] Additionally, proteins involved in the cell cycle (e.g., Cyclins, p21) and apoptosis (e.g., p53, Bcl-2 family) should be examined.[16]
Figure 3: Potential signaling pathways for investigation.
Procedure:
-
Cell Lysis: Treat cells with Compound X for various time points (e.g., 6, 12, 24 hours). Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p21, anti-GAPDH) overnight at 4°C.[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system. GAPDH or β-actin should be used as a loading control to ensure equal protein loading.
In Vivo Efficacy Assessment
Rationale: Translating In Vitro Findings to a Living System
While in vitro assays are essential for initial screening and mechanism of action studies, they do not replicate the complex tumor microenvironment.[20] An in vivo model is required to evaluate a compound's efficacy, toxicity, and pharmacokinetics in a whole-organism context.[21] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for this purpose.[22][23]
Figure 4: Workflow for a subcutaneous xenograft study.
Protocol 6: Human Tumor Xenograft Model
This protocol describes the subcutaneous implantation of cancer cells to establish a solid tumor model.[22]
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Cancer cells (e.g., MCF-7) prepared for injection.
-
Matrigel® (optional, can improve tumor take rate).
-
Compound X formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80).
-
Digital calipers.
-
Appropriate animal housing and care facilities.
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.[22]
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.
-
Tumor Growth Monitoring: Once tumors become palpable (typically 7-14 days), begin measuring tumor volume 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2.[22]
-
Treatment Initiation: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Compound X at 25 mg/kg, Compound X at 50 mg/kg).
-
Compound Administration: Administer the compound and vehicle via the predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily) for 3-4 weeks. Monitor body weight as an indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³). Humanely euthanize all mice, excise the tumors, and record their final weights. Tumors can be flash-frozen for pharmacodynamic (e.g., Western blot) analysis or fixed in formalin for histology.
Data Presentation: Tumor Growth Inhibition
The primary endpoint is the comparison of tumor growth between the vehicle and treatment groups. The percentage of Tumor Growth Inhibition (%TGI) is a common metric.
Table 3: Hypothetical In Vivo Efficacy Data (MCF-7 Xenograft)
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1450 ± 210 | - | -1.5% |
| Compound X (25 mg/kg) | 825 ± 150 | 43% | -2.1% |
| Compound X (50 mg/kg) | 480 ± 115 | 67% | -4.5% |
Interpretation: The hypothetical data show that Compound X significantly inhibits tumor growth in a dose-dependent manner with acceptable toxicity, as indicated by minimal body weight loss. This would provide strong rationale for further development.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential anti-cancer agent. The workflow progresses logically from broad phenotypic screening to detailed mechanistic studies and concludes with a foundational in vivo efficacy model. Positive results from this cascade of experiments would build a strong data package to justify further investigation, including:
-
Medicinal Chemistry Optimization: Modifying the structure of Compound X to improve potency and drug-like properties.
-
Target Identification and Validation: Using techniques like proteomics or genetic screening to definitively identify the molecular target(s).
-
Advanced In Vivo Models: Testing efficacy in orthotopic or patient-derived xenograft (PDX) models, which more accurately reflect human disease.[23]
-
Full Pharmacokinetic and Toxicology Studies: A comprehensive evaluation of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile to determine its suitability for clinical development.[24]
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 12. biocompare.com [biocompare.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. noblelifesci.com [noblelifesci.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of 6-Morpholinopyridine-2-carboxylic Acid, a HIF-PHD Inhibitor
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The cellular response to changes in oxygen availability is a fundamental process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-1α) is continuously synthesized but rapidly targeted for degradation. This process is initiated by a class of enzymes known as HIF prolyl hydroxylase domain (PHD) enzymes, which act as the primary cellular oxygen sensors.[2][3][4] PHDs utilize molecular oxygen to hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.[2] This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its functional activity low.[1][2]
Under hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity.[5] This prevents HIF-1α hydroxylation, allowing it to stabilize, accumulate, and translocate to the nucleus.[2][6] In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5][7] This transcriptional activation upregulates genes involved in angiogenesis (e.g., VEGFA), erythropoiesis (e.g., EPO), and metabolic adaptation, enabling cellular survival in low-oxygen environments.[1][7][8][9]
6-Morpholinopyridine-2-carboxylic acid is a small molecule inhibitor of the PHD enzymes. By competitively binding to the active site of PHDs, it mimics the hypoxic state even under normoxic conditions. This inhibition prevents HIF-1α degradation, leading to its stabilization and the subsequent activation of its downstream transcriptional program.[2][3] This document provides a comprehensive guide with detailed protocols for the in vitro characterization of this compound, enabling researchers to validate its mechanism of action and quantify its biological effects in a cellular context.
Mechanism of Action: HIF-1α Regulation and PHD Inhibition
The following diagram illustrates the canonical HIF-1α signaling pathway and the intervention point for this compound.
Caption: HIF-1α pathway under normoxia and with a PHD inhibitor.
Experimental Design and Strategic Workflow
A logical, multi-step approach is required to fully characterize the in vitro effects of this compound. The workflow should progress from direct target modulation to downstream functional consequences and conclude with an assessment of general cellular health.
Caption: General workflow for in vitro characterization.
Critical Parameters for Optimization:
-
Cell Line Selection: Choose cell lines known to express HIF-1α and respond to hypoxia or chemical inducers (e.g., HeLa, HEK293, Caki-1, MCF7). The choice may depend on the specific research question (e.g., kidney-derived cells for anemia studies).
-
Dose-Response: To determine the potency (EC₅₀), a dose-response curve is essential. Based on known PHD inhibitors, a starting concentration range of 10 nM to 50 µM is recommended for initial cell-based assays.[3]
-
Time-Course: The kinetics of HIF-1α stabilization and target gene induction vary. HIF-1α protein levels can peak within 4-8 hours, while mRNA changes may be more robust at 16-24 hours.[3] A time-course experiment (e.g., 4, 8, 16, 24 hours) is crucial for capturing the optimal response window.
Core Experimental Protocols
Protocol 1: Assessment of HIF-1α Stabilization by Western Blot
Causality: This is the most direct method to confirm the mechanism of action. By inhibiting PHD enzymes, this compound should cause a dose-dependent accumulation of HIF-1α protein, which is detectable by immunoblotting.[2][4] Proper sample preparation is critical, as HIF-1α is rapidly degraded in the presence of oxygen.[10][11]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Replace the medium with the compound-containing medium and incubate for the desired time (e.g., 6 hours).
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Expert Tip: To maximize HIF-1α recovery, some protocols recommend lysing cells directly into 1x Laemmli sample buffer to immediately denature proteases.
-
Scrape the cells, transfer the lysate to a microfuge tube, and keep on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.[11]
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a 7.5% polyacrylamide gel.[6]
-
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency by staining with Ponceau S.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection & Analysis:
-
Apply an ECL detection reagent and image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin, GAPDH) to ensure equal loading.[10]
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the HIF-1α signal to the loading control.
-
| Reagent/Parameter | Recommendation | Source/Rationale |
| Cell Line | HeLa, HEK293, Caki-1 | Commonly used, robust HIF response |
| Protein Load | 20-40 µ g/lane | Ensures detectable signal |
| Gel Percentage | 7.5% Acrylamide | Optimal for resolving high MW proteins like HIF-1α (~116 kDa)[6] |
| Primary Antibody | Anti-HIF-1α (e.g., NB100-105) | Validated for Western Blot[6] |
| Loading Control | Anti-β-actin or Anti-GAPDH | Confirms equal protein loading[10] |
| Positive Control | Cells treated with CoCl₂ (100 µM) or Desferrioxamine (DFO, 100 µM) | Known chemical inducers of HIF-1α[6] |
Protocol 2: Analysis of HIF Target Gene Expression by qRT-PCR
Causality: Stabilized HIF-1α is a transcription factor. This assay validates that the accumulated protein is functionally active by measuring the upregulation of its known target gene transcripts, such as VEGFA, EPO, and CA9.[7][9]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, typically using a longer incubation time (e.g., 16-24 hours) to allow for robust transcriptional changes.[5]
-
RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., from a column-based RNA extraction kit or TRIzol).[5]
-
Isolate total RNA according to the manufacturer's protocol. Ensure high purity (A260/A280 ratio of ~2.0).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[12]
-
-
Data Analysis:
-
Confirm amplification specificity with a melt curve analysis.
-
Calculate the cycle threshold (Ct) values.
-
Analyze the data using the ΔΔCt method. Normalize the Ct value of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH) and then calculate the fold change relative to the vehicle-treated control.[13]
-
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source/Rationale |
| VEGFA | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA | Key HIF target, angiogenesis[7][8] |
| EPO | CTGGGAGCCTGAAACAGCTC | GGCAGATGACCAGGCAGATG | Key HIF target, erythropoiesis[8][14] |
| CA9 | CTGAGACCTTCCAACAGGAAGG | AGAGAGGAGGGCGAGGAATCT | Robustly induced HIF target |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | Common housekeeping gene[12] |
| GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | Common housekeeping gene[15] |
Protocol 3: Cell Viability and Cytotoxicity Assessment
Causality: It is critical to distinguish between a specific pharmacological effect and general cytotoxicity.[16] This assay determines the concentration range at which this compound affects cell health, establishing a therapeutic window for further experiments. The resazurin reduction assay is a simple, sensitive, and cost-effective method for this purpose.[17][18]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a prolonged period (e.g., 24, 48, or 72 hours). Include wells for "no-cell" (media only) and "vehicle control" (cells + DMSO).
-
Assay Procedure (Resazurin):
-
Prepare a sterile stock solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the average background reading from the "no-cell" wells from all other measurements.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Advanced Protocol: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA provides direct evidence of target engagement in an unperturbed cellular environment. The principle is that the binding of a ligand, such as this compound, to its target protein (PHD enzyme) increases the protein's thermal stability.[19][20] This stabilization can be detected by heating the cell lysate and measuring the amount of soluble protein remaining at different temperatures.[21]
Methodology (Western Blot-based readout):
-
Cell Culture and Treatment: Culture cells to high confluency. Treat one population with the test compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PHD protein (e.g., PHD2) in both the vehicle- and compound-treated samples for each temperature point using the Western Blot protocol described above.
-
-
Data Analysis: Plot the amount of soluble PHD protein against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
References
- 1. raybiotech.com [raybiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. mdpi.com [mdpi.com]
- 9. Pan-cancer analysis of tissue and single-cell HIF-pathway activation using a conserved gene signature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Publications — CETSA [cetsa.org]
Application Notes and Protocols for 6-Morpholinopyridine-2-carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Hypoxia-Inducible Factor (HIF)-1α with 6-Morpholinopyridine-2-carboxylic Acid
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). In normoxic environments, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a class of enzymes known as prolyl-4-hydroxylases (P4Hs), which hydroxylate specific proline residues on the HIF-1α protein. This post-translational modification allows for recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation. Under hypoxic conditions, the oxygen-dependent activity of P4Hs is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, cell survival, and other adaptive responses.
The modulation of HIF-1α stability is a significant area of interest in drug discovery and development, with implications for cancer biology, ischemia, and wound healing.[1][2] Small molecules that can inhibit P4H activity mimic a hypoxic state by stabilizing HIF-1α even under normoxic conditions. This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), belongs to a class of compounds that are being investigated for their potential as enzyme inhibitors.[3] Based on its structural similarity to known P4H inhibitors, it is hypothesized that this compound functions as a P4H inhibitor, thereby stabilizing HIF-1α.
These application notes provide a comprehensive guide for researchers on the use of this compound in cell culture, from fundamental principles to detailed experimental protocols.
Compound Details
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 554405-17-3 | [4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |
| Molecular Weight | 208.22 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Storage | 2-8°C, desiccate | [4] |
Mechanism of Action: A Closer Look at HIF-1α Stabilization
This compound is presumed to act as a competitive inhibitor of P4Hs with respect to their co-substrate, α-ketoglutarate. By binding to the active site of P4Hs, it prevents the hydroxylation of proline residues on HIF-1α. This inhibition of P4H activity disrupts the degradation cascade, leading to the accumulation of HIF-1α protein. The stabilized HIF-1α can then initiate the transcription of its target genes.
Figure 1: Simplified signaling pathway of HIF-1α regulation.
Experimental Protocols
Disclaimer: The following protocols are generalized starting points. Optimal conditions, including concentration and treatment duration, are cell-type dependent and must be determined empirically by the researcher.
Protocol 1: Preparation of Stock Solutions
It is crucial to ensure the complete solubilization of this compound for accurate and reproducible results.
Materials:
-
This compound (CAS 554405-17-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.[6]
-
To aid dissolution, vortex the solution and gently warm it at 37°C if necessary. Ensure the compound is fully dissolved before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)
This protocol aims to identify a concentration range where this compound is biologically active without causing significant cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Data Analysis: Plot cell viability against the concentration of this compound. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cytotoxicity.
Protocol 3: Assessment of HIF-1α Stabilization by Western Blotting
This protocol directly measures the accumulation of HIF-1α protein in response to treatment with this compound.
Materials:
-
Cell line of interest
-
6- or 12-well cell culture plates
-
This compound
-
Positive control for HIF-1α stabilization (e.g., CoCl₂ or incubation in a hypoxic chamber)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6- or 12-well plates and allow them to adhere.
-
Treat the cells with the predetermined optimal concentration of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control and a positive control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
Data Analysis: Densitometric analysis of the Western blot bands will show the relative increase in HIF-1α protein levels upon treatment.
Figure 2: General experimental workflow for cell culture treatment.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed upon dilution in cell culture medium, consider preparing intermediate dilutions in a co-solvent or using a formulation with surfactants, though this may impact cellular responses.
-
Cell Line Variability: The response to this compound can vary significantly between different cell lines due to differences in metabolism, P4H expression, and HIF-1α regulation.
-
Off-Target Effects: At higher concentrations, small molecules can have off-target effects. It is important to perform dose-response experiments and consider complementary assays to confirm the mechanism of action.
-
Hypoxia Mimicry: While P4H inhibitors stabilize HIF-1α under normoxia, they do not fully replicate the complex cellular environment of true hypoxia.
Conclusion
This compound is a promising tool for investigating the HIF-1α signaling pathway. By following the outlined protocols for determining optimal working concentrations and assessing its effect on HIF-1α stabilization, researchers can effectively utilize this compound in their cell culture experiments. As with any novel compound, careful experimental design and thorough validation are essential for obtaining reliable and meaningful results.
References
- 1. stemcell.com [stemcell.com]
- 2. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 554405-17-3 [amp.chemicalbook.com]
- 5. fishersci.ie [fishersci.ie]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-Morpholinopyridine-2-carboxylic Acid in Structure-Activity Relationship Studies
Introduction: Unlocking the Therapeutic Potential of the 6-Morpholinopyridine-2-carboxylic Acid Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, combining three key pharmacophoric elements: a pyridine ring, a carboxylic acid, and a morpholine moiety. The pyridine ring serves as a versatile aromatic core, capable of engaging in various interactions with biological targets, including π-π stacking and hydrogen bonding.[1][2][3] The carboxylic acid group provides a key site for ionic interactions and hydrogen bonding, and its derivatization into esters or amides allows for the fine-tuning of physicochemical properties and target engagement.[1][2] The morpholine ring, a common motif in FDA-approved drugs, often enhances aqueous solubility and metabolic stability, while also providing a vector for further chemical modification.[4][5]
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity. This guide provides a comprehensive framework for the strategic derivatization of this compound to explore its SAR. We will delve into the rationale behind specific modifications at the carboxylic acid terminus, the pyridine core, and the morpholine ring, and provide detailed, field-proven protocols for their synthesis.
Strategic Derivatization for SAR Exploration
A systematic SAR study of this compound involves the independent and combined modification of its three primary structural components. The following sections outline key derivatization strategies and the scientific rationale underpinning them.
Diagram: Overall Derivatization Strategy
Caption: Strategic derivatization points on the this compound scaffold.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid at the 2-position of the pyridine ring is a prime handle for modification. Its conversion to amides or esters can profoundly impact a compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Amide Synthesis: Probing Hydrogen Bond Interactions
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[6] By synthesizing a library of amides with diverse amines (primary, secondary, aliphatic, aromatic, and heterocyclic), researchers can explore key interactions with the biological target.
-
Hydrogen Bonding: Amides introduce additional hydrogen bond donors and acceptors, which can lead to new or enhanced interactions with the target protein.
-
Conformational Constraint: The planar nature of the amide bond can restrict the conformation of the side chain, providing insights into the optimal geometry for binding.
-
Physicochemical Properties: The nature of the amine substituent can be varied to systematically alter properties such as solubility, lipophilicity (LogP), and polar surface area (PSA).
This protocol describes a general and efficient method for the synthesis of amides from this compound using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.[3]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Coupling Agent Addition: To the stirring solution, add HATU (1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Ester Synthesis: Modulating Lipophilicity and Metabolic Stability
Esterification of the carboxylic acid can serve as a strategy to create prodrugs, improve cell permeability, or explore interactions in more lipophilic binding pockets.
-
Lipophilicity: The introduction of an ester group generally increases the lipophilicity of the molecule, which can enhance membrane permeability.
-
Metabolic Lability: Esters can be designed to be stable or to be readily hydrolyzed by esterases in vivo, a common strategy in prodrug design.
-
Steric Bulk: Varying the size of the alcohol used for esterification allows for the probing of steric constraints within the binding site.
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for the esterification of the carboxylic acid.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.2 eq.) in DCM dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash the filter cake with DCM. Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.
Part 2: Modification of the Pyridine Core
Substitution on the pyridine ring at positions 3, 4, and 5 can significantly alter the electronic properties and steric profile of the scaffold, leading to changes in binding affinity and selectivity. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents.
Diagram: Pyridine Core Modification Workflow
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-Morpholinopyridine-2-carboxylic Acid in Agrochemical Research
Introduction: The Potential of Novel Pyridine Carboxylic Acids in Agriculture
The pyridine carboxylic acid class of compounds represents a cornerstone in modern agriculture, with many derivatives commercialized as potent and selective herbicides.[1][2] These molecules, such as picloram and clopyralid, often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations to induce phytotoxicity in susceptible plant species.[1][2][3][4] The continuous need for new herbicidal molecules with novel modes of action or improved efficacy against resistant weeds drives the exploration of new derivatives within this chemical family.
This document provides detailed application notes and experimental protocols for the investigation of 6-Morpholinopyridine-2-carboxylic Acid , a novel derivative, in the context of agrochemical research. While direct literature on this specific molecule is nascent, its structural features—a pyridine carboxylic acid scaffold combined with a morpholine moiety—suggest a strong potential for biological activity. The morpholine ring is a well-regarded pharmacophore in medicinal chemistry, known for improving physicochemical properties and metabolic stability, which could translate to enhanced performance in an agrochemical context.[5][6][7]
These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new agrochemicals. We will proceed from a plausible synthetic route to detailed protocols for evaluating its efficacy as a herbicide and plant growth regulator, grounded in the established science of synthetic auxin herbicides.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through nucleophilic aromatic substitution, starting from readily available precursors. A common and efficient method would involve the reaction of 6-chloropyridine-2-carboxylic acid with morpholine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a laboratory-scale synthesis.
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chlorine atom at the 6-position by a nucleophile like morpholine. The choice of a high-boiling point polar aprotic solvent like DMSO or DMF is to ensure the reactants are soluble and to allow for heating to drive the reaction to completion. A base is required to neutralize the HCl generated during the reaction.
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-chloropyridine-2-carboxylic acid (1 equivalent), potassium carbonate (2.5 equivalents), and DMSO.
-
Stir the mixture and add morpholine (1.5 equivalents) dropwise.
-
Attach a condenser and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to a pH of 3-4 with 1M HCl. This will precipitate the product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Hypothesized Mechanism of Action: A Synthetic Auxin
Based on its pyridine carboxylic acid core, it is hypothesized that this compound acts as a synthetic auxin. This mode of action involves the compound binding to auxin receptors, leading to an overstimulation of auxin-responsive genes.[4][8][9] This disrupts normal plant growth processes, causing a cascade of effects including epinasty, growth inhibition, senescence, and ultimately, plant death in susceptible species.[3][10]
The primary auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[4][8] In the presence of auxins (or synthetic auxin mimics), these receptors bind to Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous downstream genes, leading to the observed physiological effects.[4]
Caption: Hypothesized synthetic auxin signaling pathway for this compound.
Experimental Protocols for Agrochemical Evaluation
The following protocols are designed to systematically evaluate the potential of this compound as a herbicide or plant growth regulator.
Protocol 2: Primary Herbicidal Screening - Pre- and Post-Emergence
This protocol provides a method for initial screening of herbicidal activity on a selection of monocot and dicot weed species.
Rationale: Pre-emergence testing evaluates the compound's effect on germinating seeds and emerging seedlings in the soil, while post-emergence testing assesses its impact on established plants. Using a range of concentrations is crucial for identifying an effective dose. Including both monocot and dicot species helps to determine the selectivity of the compound.
Materials:
-
Seeds of test plant species (e.g., Arabidopsis thaliana, lettuce, barnyardgrass, velvetleaf)
-
Potting soil mix
-
Pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
This compound
-
Acetone (for stock solution)
-
Tween-20 (surfactant)
-
Spray bottle for post-emergence application
Procedure:
Part A: Pre-Emergence Assay
-
Prepare a stock solution of this compound in acetone (e.g., 10,000 ppm).
-
Prepare a series of test solutions by diluting the stock solution in water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 ppm). A control solution should contain only acetone and Tween-20 in water.
-
Fill pots with soil and sow seeds of the test species at the appropriate depth.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually scoring the injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
Part B: Post-Emergence Assay
-
Sow seeds in pots and grow them in the growth chamber until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Prepare test solutions as described in Part A.
-
Apply the test solutions to the foliage of the plants using a spray bottle until runoff.
-
Return the plants to the growth chamber.
-
Assess the herbicidal effect at 7 and 14 days after treatment by visual scoring of symptoms like epinasty, chlorosis, necrosis, and stunting.
Caption: Workflow for primary pre- and post-emergence herbicidal screening.
Protocol 3: Plant Growth Regulation Bioassay
This protocol is designed to evaluate the effect of this compound at sub-lethal concentrations on plant growth.
Rationale: Synthetic auxins can act as plant growth regulators at low concentrations, promoting rooting or affecting other developmental processes. This bioassay helps to determine if the compound has potential applications beyond being a herbicide. The Avena coleoptile test is a classic bioassay for auxins.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
This compound
-
Sucrose
-
Citrate buffer (pH 5.0)
-
Red light source
-
Ruler or caliper
Procedure:
-
Germinate oat seeds in the dark for 72 hours.
-
Under a dim red light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.
-
Prepare test solutions of this compound in a citrate buffer containing 2% sucrose at various low concentrations (e.g., 0.001, 0.01, 0.1, 1.0 ppm). A control solution should contain only the buffer and sucrose.
-
Place 10 coleoptile segments in each Petri dish containing filter paper moistened with the respective test solutions.
-
Incubate the Petri dishes in the dark at 25°C for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation compared to the control.
| Concentration (ppm) | Average Elongation (mm) | % Elongation vs. Control |
| 0 (Control) | 2.5 | 0% |
| 0.001 | 3.0 | 20% |
| 0.01 | 3.8 | 52% |
| 0.1 | 4.5 | 80% |
| 1.0 | 3.2 | 28% |
| (Example Data) |
Protocol 4: Analysis of this compound in Plant Tissue
This protocol outlines a general procedure for extracting and quantifying the compound from plant tissue, which is essential for uptake and translocation studies.
Rationale: Understanding how a compound is absorbed, moved, and metabolized within a plant is critical for optimizing its efficacy and assessing its environmental fate. This requires a robust analytical method, typically involving extraction followed by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Plant tissue (treated with the compound)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Acetonitrile with 0.1% formic acid
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS system
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Weigh a known amount of the powdered tissue into a centrifuge tube.
-
Add a specific volume of extraction solvent (acetonitrile with 0.1% formic acid).
-
Homogenize the sample and then vortex thoroughly.
-
Centrifuge the sample to pellet the solid debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
Analyze the sample using an LC-MS method developed for the specific quantification of this compound. A standard curve with known concentrations of the compound should be prepared for accurate quantification.
Conclusion and Future Directions
The application notes and protocols provided herein offer a comprehensive framework for the initial investigation of this compound as a potential agrochemical. Based on its structural analogy to known pyridine carboxylic acid herbicides, a synthetic auxin mechanism of action is the most plausible starting point for research.[1][3][10] The proposed experimental workflows are designed to rigorously test this hypothesis and to characterize the compound's biological activity in terms of both herbicidal efficacy and plant growth regulation.
Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing analogues, as well as detailed mode of action studies to confirm the molecular target. Crop selectivity and environmental fate studies will also be crucial for any further development of this promising molecule.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Morpholinopyridine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 6-Morpholinopyridine-2-carboxylic Acid. This molecule is a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity. It is structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. The most common synthetic route involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) on a dihalopyridine, followed by the introduction of the carboxylic acid group, often via a directed ortho-metalation (DoM) and carboxylation sequence.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in this multi-step synthesis can stem from issues in either the initial SNAr reaction or the subsequent metalation-carboxylation step. Let's break down the possibilities.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step is typically the reaction of 2,6-dichloropyridine with morpholine. While this is a relatively straightforward SNAr reaction, several factors can lead to poor conversion.
-
Incomplete Reaction: The introduction of the electron-donating morpholine group deactivates the pyridine ring, making the second substitution (di-substitution) more challenging than the first.[1] If your goal is mono-substitution, this is advantageous. However, forcing the reaction can lead to byproduct formation.
-
Suboptimal Reaction Conditions: Ensure you are using an appropriate solvent and base. While various conditions can work, polar aprotic solvents like DMF or DMSO are common. The choice of base can also be critical.
-
Microwave Irradiation: For SNAr reactions, microwave heating can sometimes significantly improve yields and reduce reaction times compared to conventional heating.[2]
Step 2: Directed ortho-Metalation (DoM) and Carboxylation
This step is often the most critical and yield-limiting. It involves the deprotonation of the pyridine ring at the position ortho to the morpholine group, followed by quenching with carbon dioxide.
-
Moisture Contamination: This is the most common culprit. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are extremely strong bases and will be instantly quenched by any trace of water in your solvent, glassware, or atmosphere.[3][4]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or Diethyl Ether must be rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column. The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Temperature Control: These reactions are highly exothermic and must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[3] Letting the temperature rise can lead to undesired nucleophilic addition of the organolithium reagent to the pyridine ring or other side reactions.[3][4]
-
Inefficient Carboxylation: The introduction of CO₂ must be done carefully.
-
Solution: Use a large excess of freshly crushed dry ice or bubble dry CO₂ gas through the reaction mixture at -78 °C. Ensure the CO₂ source is also anhydrous. Bubbling CO₂ from a cylinder through a drying tube is a good practice.
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?
Byproduct formation is a common issue, particularly in the metalation step.
-
Cause 1: Dimerization or Oligomerization: Metalated pyridine species can be unstable and may add to non-metalated starting material, leading to dimers or oligomers.[5] This is more likely if the reaction temperature is too high or if there are issues with reagent addition.
-
Mitigation: Maintain cryogenic temperatures (-78 °C or lower) throughout the addition of the organolithium reagent and before the CO₂ quench.[3] Add the organolithium reagent slowly and dropwise to the solution of your substrate to maintain a low concentration of the lithiating agent.
-
-
Cause 2: Nucleophilic Addition of Organolithium Reagent: Strong organolithium bases like n-BuLi can act as nucleophiles and add to the C=N bond of the pyridine ring instead of acting as a base to deprotonate it.[4][6]
-
Mitigation: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] These bases are less likely to add to the ring due to their bulk.
-
-
Cause 3: Incorrect Regioselectivity: While the morpholine group is a directing metalating group (DMG), deprotonation at other positions can occur, leading to isomeric products.
The workflow for troubleshooting these issues can be visualized as follows:
References
"6-Morpholinopyridine-2-carboxylic Acid" purification challenges and solutions
Welcome to the technical support center for 6-Morpholinopyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Purification Challenges
This compound is a polar, zwitterionic compound, and its purification can be non-trivial.[1] The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group on the electron-deficient pyridine ring gives the molecule unique solubility and reactivity characteristics.[2] Common challenges in purification often stem from the removal of starting materials, side-products from synthesis, and the selection of appropriate crystallization or chromatography conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Persistent Impurities After Initial Purification
Question: I've performed a simple extraction and precipitation, but my 1H NMR and LC-MS analyses still show the presence of impurities. What are the likely culprits and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound, which is likely prepared via nucleophilic aromatic substitution (SNAr) of a 6-halopyridine-2-carboxylic acid with morpholine, are:
-
Unreacted 6-halopyridine-2-carboxylic acid: The starting material may not have fully reacted.
-
Excess Morpholine: If an excess of morpholine was used in the reaction, it may remain in the crude product.
-
Byproducts of SNAr: Side reactions can lead to the formation of other substituted pyridines.
Solutions:
-
Acid-Base Extraction: A carefully controlled acid-base workup can be effective.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 1M HCl) to remove excess morpholine (which will be protonated and move to the aqueous layer).
-
The desired product, being zwitterionic, might have limited solubility, so care must be taken not to lose it at this stage.[1]
-
Back-extraction of the organic layer with a dilute base (e.g., 1M NaHCO3) can help to isolate the carboxylic acid product in the aqueous layer, leaving non-acidic impurities behind. The product can then be precipitated by acidifying the aqueous layer.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Column Chromatography: For stubborn impurities, column chromatography is the most effective method.[4]
Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I'm struggling to find a good solvent for the recrystallization of this compound. It either seems to be too soluble or not soluble at all.
Answer:
Finding the right solvent for a polar, zwitterionic molecule like this can be challenging. Here's a systematic approach:
-
Single Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating.[3]
-
Good candidates for polar compounds: Water, ethanol, methanol, isopropanol, and acetone.[3]
-
Given the structure, a polar protic solvent like ethanol or a mixture including water is a good starting point.
-
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is often successful. The two solvents must be miscible.
-
Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation).
-
Gently heat until the solution becomes clear again, and then allow it to cool slowly.
-
Promising solvent pairs for this compound could be:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Acetone/Hexane
-
-
Workflow for Solvent Selection:
Caption: Decision workflow for recrystallization solvent selection.
Problem 3: Product Streaking or Not Moving on Silica Gel TLC/Column Chromatography
Question: My compound streaks badly on the TLC plate, or it remains at the baseline even with highly polar mobile phases. How can I achieve good separation by column chromatography?
Answer:
This is a common issue with polar, basic compounds like pyridines, especially those with a free carboxylic acid. The issue arises from strong interactions with the acidic silica gel.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of acid: Incorporating a small percentage (0.1-1%) of acetic acid or formic acid into your mobile phase can help to protonate the pyridine nitrogen, reducing its interaction with the silica and leading to better peak shapes.
-
Add a small amount of base: Alternatively, adding a small amount of a base like triethylamine or ammonia can deprotonate the carboxylic acid and silanol groups on the silica, which can also improve elution.
-
Use a polar solvent system: A gradient of ethyl acetate in hexanes is a common starting point, but for highly polar compounds, you may need to switch to a more polar system like dichloromethane/methanol or chloroform/methanol.[5]
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): For basic compounds, alumina can be a better choice than silica gel.
-
Reversed-phase silica (C18): This is an excellent option for polar compounds. The mobile phase would typically be a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.[6]
-
Recommended Starting Conditions for Column Chromatography:
| Stationary Phase | Mobile Phase System | Comments |
| Silica Gel | Dichloromethane/Methanol with 0.5% Acetic Acid | Start with a low percentage of methanol and gradually increase polarity. |
| Silica Gel | Ethyl Acetate/Hexanes with 1% Triethylamine | Useful if the compound is less polar. |
| Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid | A good option for highly polar compounds, often used in HPLC.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure pyridine carboxylic acids are typically white to off-white crystalline solids.[7] Any significant coloration (yellow or brown) may indicate the presence of impurities.[8]
Q2: How can I assess the purity of my final product? A2: A combination of techniques is recommended for reliable purity assessment:
-
1H NMR and 13C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess the number and relative abundance of impurities.
-
HPLC (High-Performance Liquid Chromatography): To quantify the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acid modifier (like formic or acetic acid) is a good starting point.[6]
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: My compound appears to be water-soluble. How does this affect purification? A3: The zwitterionic nature of this compound can lead to significant water solubility, especially at its isoelectric point.[1] This can make extraction from aqueous solutions challenging. If the compound is highly water-soluble, consider the following:
-
Lyophilization (Freeze-drying): To remove water without heating, which could degrade the sample.
-
Reversed-phase chromatography: As mentioned earlier, this is well-suited for water-soluble compounds.
-
Ion-exchange chromatography: This technique can be used to separate the zwitterionic product from non-ionic or differently charged impurities.
Q4: How should I store purified this compound? A4: Like many organic compounds, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, light, and air.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude product by removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Diagram of Recrystallization Workflow:
Caption: Step-by-step recrystallization protocol.
Protocol 2: Flash Column Chromatography
Objective: To separate the product from closely related impurities.
Materials:
-
Crude this compound
-
Silica Gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic Acid
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the starting mobile phase (e.g., 98:2 DCM:MeOH with 0.5% acetic acid).
-
Pack the column with the silica slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent mixture.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elute the column with the mobile phase, starting with a low polarity (e.g., 98:2 DCM:MeOH) and gradually increasing the polarity by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
"6-Morpholinopyridine-2-carboxylic Acid" identifying and removing synthesis byproducts
Last Updated: January 4, 2026
Welcome to the technical support guide for 6-Morpholinopyridine-2-carboxylic Acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. We will delve into the identification of synthesis byproducts and provide robust, field-tested protocols for their removal, ensuring you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Synthesis & Purification Issues
The synthesis of this compound, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyridine-2-carboxylic acid (e.g., 6-chloropyridine-2-carboxylic acid) and morpholine, is generally robust. However, several common issues can arise, leading to impure material or low yields.[1][2][3] This section addresses these problems in a practical, question-and-answer format.
Issue 1: Incomplete Reaction - Presence of Starting Material
Q: My TLC and/or NMR analysis clearly shows the presence of unreacted 6-chloropyridine-2-carboxylic acid. How can I drive the reaction to completion or remove this impurity?
A: This is the most common issue. The SNAr reaction on an electron-deficient pyridine ring is favorable but can be slow if conditions are not optimal.[1][4]
Plausible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may require prolonged heating to proceed to completion. SNAr reactions on halopyridines often require heat to overcome the energy barrier of disrupting aromaticity.[1]
-
Base Stoichiometry: An insufficient amount of base to neutralize the HCl generated in situ can halt the reaction.
-
Solvent Choice: A solvent that does not adequately dissolve the starting materials or is not suitable for the required reaction temperature can hinder the reaction rate.
Proposed Solutions:
-
Reaction Optimization:
-
Increase Temperature: If the reaction is sluggish, consider increasing the temperature to 80-100 °C, solvent permitting.
-
Prolong Reaction Time: Monitor the reaction by TLC every few hours. Continue heating until the starting halide spot has disappeared or is minimized.
-
Add Excess Morpholine: Using morpholine as both the nucleophile and the solvent can effectively drive the reaction to completion. Alternatively, ensure at least 2.5-3.0 equivalents of morpholine are used.
-
-
Purification Strategy: Selective Extraction If the reaction cannot be driven to completion, a carefully planned workup can remove the unreacted starting material. 6-chloropyridine-2-carboxylic acid is significantly more acidic than the product due to the electron-withdrawing nature of the chlorine atom.
-
Step 1: After the reaction, cool the mixture and dilute it with water.
-
Step 2: Carefully acidify the aqueous solution with 1M HCl to a pH of approximately 3-4.[5] This will protonate the pyridine nitrogen of the product and keep it in the aqueous phase.
-
Step 3: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. The unreacted, more lipophilic 6-chloropyridine-2-carboxylic acid will preferentially partition into the organic layer.
-
Step 4: Adjust the pH of the aqueous layer to the isoelectric point of the desired product (typically around pH 5-6) to precipitate the pure this compound.
-
Step 5: Filter the resulting solid, wash with cold water, and dry under vacuum.[6]
-
Issue 2: Persistent Morpholine Contamination
Q: My final product has a persistent "amine" smell, and the NMR shows broad peaks consistent with morpholine. How can I remove it?
A: Residual morpholine is a frequent byproduct, especially when it is used in large excess. Its basicity and high boiling point can make it difficult to remove by simple evaporation.
Plausible Causes:
-
Insufficient Washing: The product may have precipitated with morpholine trapped in the crystal lattice.
-
Salt Formation: The product, being a carboxylic acid, can form a salt with the basic morpholine, making it non-volatile.
Proposed Solutions:
-
Acidic Wash / Recrystallization:
-
Dissolve the crude product in a minimal amount of dilute aqueous base (e.g., 1M NaOH).
-
Wash this basic solution with an organic solvent like dichloromethane or ethyl acetate to extract the free morpholine.
-
Re-precipitate the product by acidifying the aqueous layer with 1M HCl to its isoelectric point.
-
Filter and dry the solid.
-
-
Recrystallization from a Non-Polar Solvent System:
-
If the product is sufficiently pure to crystallize, a carefully chosen solvent system can leave morpholine behind.
-
Protocol: Dissolve the crude material in a minimal amount of hot ethanol or methanol. Slowly add a non-polar solvent like hexanes or toluene until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.[7] The desired product should crystallize, leaving the more soluble morpholine in the mother liquor.
-
Issue 3: Product is an Oil or Gummy Solid
Q: My product did not precipitate as a clean solid but instead oiled out or formed a sticky mass. What went wrong?
A: "Oiling out" during precipitation or crystallization is a common problem, especially for polar molecules like pyridine carboxylic acids.[7]
Plausible Causes:
-
High Impurity Level: The presence of significant amounts of byproducts (like residual morpholine or starting materials) can disrupt the crystal lattice formation.
-
Rapid Precipitation: Adjusting the pH too quickly or cooling the crystallization solution too fast can cause the product to crash out of solution as an amorphous solid or oil rather than forming ordered crystals.
-
Incorrect pH: The product is zwitterionic and has minimum solubility at its isoelectric point.[8] Precipitating at a pH far from this point can result in incomplete precipitation or the formation of soluble salts.
Proposed Solutions:
-
Controlled Precipitation:
-
Dissolve the crude product in an aqueous base.
-
While stirring vigorously, add 1M HCl dropwise. Monitor the pH closely. The precipitation should be carried out slowly, allowing time for crystals to nucleate and grow.
-
-
Solvent-Assisted Trituration:
-
If you have an oil, try adding a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes).
-
Stir or sonicate the mixture. This can often induce the oil to solidify into a filterable powder.
-
-
Purification via Column Chromatography:
-
If other methods fail, silica gel chromatography is a reliable option.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) is typically effective. The carboxylic acid group will cause the product to streak on the silica; adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape.
-
Byproduct & Reagent Data Summary
For effective troubleshooting, it is crucial to distinguish the product from potential impurities. The table below summarizes key properties.
| Compound | Molecular Weight ( g/mol ) | CAS Number | Notes / Typical Analytical Signature |
| This compound | 208.21 | 444066-65-7 | Desired Product. Zwitterionic. Shows characteristic morpholine and pyridine signals in NMR. |
| 6-Chloropyridine-2-carboxylic Acid | 157.56 | 4684-94-0[9] | Starting Material. More acidic than the product. Distinct aromatic proton pattern in NMR. |
| Morpholine | 87.12 | 110-91-8 | Reagent/Byproduct. Basic, high boiling point. Broad singlet around 2.8-3.8 ppm in 1H NMR. |
Visualizing the Workflow & Troubleshooting Logic
To better understand the synthesis and purification strategy, the following diagrams illustrate the key processes.
General Synthesis & Purification Workflow
Caption: High-level workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 10% methanol in dichloromethane with 0.5% acetic acid. The carboxylic acid product will have a lower Rf than the starting halide. Staining with potassium permanganate or viewing under UV light will help visualize the spots.
Q2: What are the ideal storage conditions for the final product? A: this compound is a stable, crystalline solid. It should be stored at room temperature in a tightly sealed container, protected from moisture.
Q3: My product is slightly off-white or yellow. Is this a concern? A: A slight coloration is common in crude products from SNAr reactions. This can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal during the hot filtration step.[10] However, if the color persists after recrystallization, it may indicate a minor, persistent impurity that should be investigated by more sensitive analytical methods if high purity is required.
Q4: Can I use a different halogen on the starting pyridine, like bromine or iodine? A: Yes. The reactivity for SNAr reactions on this type of substrate generally follows F > Cl > Br > I. While a 6-fluoropyridine would be most reactive, the 6-chloropyridine-2-carboxylic acid is often more commercially available and provides a good balance of reactivity and stability.[3] Reaction conditions may need to be adjusted (e.g., higher temperatures for bromo derivatives).
Q5: What is the expected solubility of this compound? A: As a zwitterionic compound, its solubility is highly pH-dependent. It is generally soluble in aqueous acidic (pH < 2) and basic (pH > 8) solutions. It has low solubility in water at its isoelectric point (around pH 5-6). It exhibits moderate solubility in polar protic solvents like methanol and ethanol, especially when heated, and low solubility in aprotic solvents like acetonitrile, ethyl acetate, and non-polar solvents like hexanes.[11]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Process For Producing Pyridine Carboxylic Acids [quickcompany.in]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. 6-chloropyridine-2-carboxylic acid [stenutz.eu]
- 10. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
"6-Morpholinopyridine-2-carboxylic Acid" optimizing reaction conditions (temperature, solvent)
Welcome to the technical support center for the synthesis of 6-Morpholinopyridine-2-carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its synthesis, focusing on the critical optimization of reaction temperature and solvent selection. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's underlying principles to empower you to troubleshoot effectively.
The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a leaving group (commonly a halide) from the 6-position of a pyridine-2-carboxylic acid derivative by the nucleophile, morpholine. The success of this reaction is highly dependent on carefully controlled conditions.
Reaction Fundamentals: The SNAr Mechanism on a Pyridine Ring
The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 (ortho and para) positions relative to the ring nitrogen.[1] This is because the electronegative nitrogen atom can stabilize the negative charge in the resulting intermediate, known as a Meisenheimer complex.[1][2] Understanding this mechanism is key to optimizing your reaction conditions.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Optimizing Your Reaction
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary factors to investigate?
A1: Low or no conversion is a frequent challenge in SNAr reactions. Several factors, often interconnected, can be responsible.
-
Leaving Group Inactivity: The nature of the leaving group (X) on the pyridine ring is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[1] A less reactive leaving group, like bromine or iodine, will require more forcing conditions (higher temperatures, longer reaction times). If you are using a chloro- or bromo-substituted pyridine, increasing the temperature is the first logical step.
-
Insufficient Ring Activation: The pyridine ring is already electron-deficient, but its reactivity is significantly enhanced by electron-withdrawing groups (EWGs).[1] The carboxylic acid at the C2 position provides some activation. However, if your substrate is not reactive enough, the reaction may be sluggish.
-
Sub-optimal Temperature: SNAr reactions are highly sensitive to temperature.[1] Many require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex. A reaction that is stagnant at 60 °C may proceed smoothly at 100 °C or higher.
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilizing the charged intermediate.[1] Using a non-polar solvent like toluene or hexane is generally inappropriate. Polar, aprotic solvents are the standard choice for these reactions (see Q3).
Caption: Decision tree for troubleshooting low reaction yield.
Q2: How do I select the optimal solvent for the synthesis?
A2: The solvent is arguably one of the most critical parameters. Its primary roles are to fully dissolve the starting materials and to stabilize the charged Meisenheimer intermediate.
-
Polarity is Key: Polar solvents are required.
-
Aprotic is Preferred: Polar aprotic solvents are generally the best choice. They possess high dielectric constants and are excellent at solvating cations, leaving the morpholine nucleophile "bare" and more reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[3]
-
Boiling Point Matters: The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure. If your reaction requires temperatures above 100 °C, a solvent like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) is necessary.
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent general-purpose solvent for SNAr. Good solubility for many organics. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Higher boiling point allows for more aggressive heating. Can accelerate SNAr reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Very high boiling point for highly unreactive substrates. |
| Pyridine | Polar Aprotic | 115 | Can act as both solvent and a base. May increase reaction rates in some cases.[4] |
| Ethanol / Isopropanol | Polar Protic | 78 / 82 | Generally not recommended as they can decrease nucleophilicity. May be used in specific microwave-assisted protocols. |
Q3: What is the ideal temperature range, and how can I determine it without degrading my product?
A3: Temperature is a double-edged sword. It increases the reaction rate but can also promote side reactions and product degradation.[5]
-
Starting Point: A good starting point for a 6-chloropyridine derivative is between 80-100 °C.
-
Optimization Strategy: The best approach is to run a series of small-scale parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress by TLC or LC-MS. This allows you to identify the temperature that provides the best balance of conversion rate and purity.
-
Signs of Degradation: If you observe the formation of multiple dark-colored spots on your TLC plate or a decrease in the desired product spot after an initial increase, your temperature is likely too high. Pyridine carboxylic acids can be susceptible to decarboxylation at very high temperatures.[6]
| Observation | Potential Cause | Recommended Action |
| No reaction after several hours | Temperature too low | Increase temperature in 20 °C increments. |
| Slow, but clean, conversion | Sub-optimal temperature | Increase temperature slightly (10-20 °C) to improve rate. |
| Fast reaction but multiple side products | Temperature too high | Decrease temperature. Consider a more reactive starting material if possible. |
| Product forms, then disappears | Thermal degradation of product | Immediately reduce temperature. Confirm product instability at that temperature. |
Frequently Asked Questions (FAQs)
-
Do I need to add a base to the reaction? Yes, it is highly recommended. The reaction of a 6-halopyridine with morpholine will generate one equivalent of HX (e.g., HCl). This acid will protonate the morpholine and the product's pyridine nitrogen, rendering them non-nucleophilic and hindering the reaction. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to scavenge this acid. Use at least 2-3 equivalents.
-
How can I effectively purify the final product? Purification can often be achieved via acid-base workup and crystallization. Since the product is amphoteric (containing both a basic nitrogen and an acidic carboxylic acid), you can manipulate the pH to facilitate purification.
-
After the reaction, dilute with water and acidify with HCl to a pH of ~2-3. This will protonate the morpholine and pyridine nitrogens, but the carboxylic acid may precipitate.
-
Filter the solid product.
-
Alternatively, extract with an organic solvent to remove non-polar impurities, then adjust the aqueous layer's pH to the isoelectric point to precipitate the product.
-
If chromatography is needed, be aware that the basic pyridine nitrogen can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent.[5]
-
-
Can I use microwave irradiation to accelerate the reaction? Yes, microwave synthesis is an excellent technique for SNAr reactions and can often dramatically reduce reaction times from hours to minutes. It allows for rapid heating to temperatures above the solvent's boiling point in sealed vessels. A typical starting point would be 150 °C for 15-30 minutes in a solvent like DMF or ethanol.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reagents:
-
6-Chloropyridine-2-carboxylic acid (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Dimethylformamide (DMF, approx. 0.2 M concentration)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-2-carboxylic acid, potassium carbonate, and DMF.
-
Begin stirring the suspension. Add the morpholine to the mixture.
-
Heat the reaction mixture to 100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (approximately every 2 hours). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir.
-
Carefully acidify the aqueous mixture to pH ~3 using 3N HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold acetonitrile or ether, to aid in drying.
-
Dry the white to off-white solid under vacuum to yield this compound.[7]
-
Protocol 2: Small-Scale Temperature Optimization
-
Procedure:
-
Set up three small reaction vials, each with a stir bar.
-
To each vial, add the starting material, morpholine, and base in the same stoichiometric ratios as the general protocol, but on a smaller scale (e.g., 50 mg of starting material).
-
Add the same volume of solvent (e.g., DMSO) to each vial.
-
Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to 90 °C, 110 °C, and 130 °C.
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS.
-
Compare the conversion of starting material and the formation of impurities across the three temperatures to identify the optimal condition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. This compound | 554405-17-3 [amp.chemicalbook.com]
"6-Morpholinopyridine-2-carboxylic Acid" common issues in biological assays
Welcome to the technical support resource for researchers using 6-Morpholinopyridine-2-carboxylic Acid and related small molecule inhibitors. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and methodological guidance necessary to ensure the success and reproducibility of your experiments. This guide is structured to address common challenges and frequently asked questions encountered when working with this class of compounds in biological assays.
Introduction
This compound belongs to a class of heterocyclic compounds that act as structural mimics of α-ketoglutarate (also known as 2-oxoglutarate or 2OG).[1][2][3] This structural similarity allows them to function as competitive inhibitors of Fe(II)/2-oxoglutarate-dependent oxygenases, a large superfamily of enzymes with diverse biological roles.[4][5] These enzymes are critical in processes such as transcriptional regulation, nucleic acid repair, and collagen biosynthesis.[4]
A prominent and therapeutically relevant subfamily of 2OG oxygenases are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[6] By inhibiting PHDs, compounds like this compound prevent the degradation of HIF-α subunits, leading to their stabilization and the activation of hypoxia-response pathways even under normal oxygen conditions (normoxia).[7] This "pseudohypoxic" state makes these inhibitors powerful tools for studying cellular responses to hypoxia and potential therapeutic agents for conditions like anemia.[7][8]
Mechanism of Action: HIF-α Regulation and PHD Inhibition
The core mechanism involves competitive inhibition at the 2OG binding site within the catalytic domain of PHD enzymes. This prevents the hydroxylation of specific proline residues on HIF-α, a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.
Caption: HIF-1α regulation pathway under normoxia and inhibition.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: Proper handling is crucial for maintaining the compound's activity.
-
Primary Stock Solution: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved; sonication can be used to aid dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When protected from light and moisture, these stocks are typically stable for several months.
-
Working Solutions: For assays, dilute the DMSO stock into your aqueous assay buffer or cell culture medium immediately before use. Be mindful of the final DMSO concentration, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts in cellular assays.
Q2: What is the solubility of this compound in aqueous buffers?
A: The pyridine carboxylic acid moiety provides some aqueous solubility, but like many small molecule inhibitors, it is limited.[9] Direct dissolution in aqueous buffers is often challenging and can lead to precipitation. It is standard practice to use a DMSO stock for initial solubilization. If you observe precipitation when diluting into your aqueous buffer, try lowering the final concentration, vortexing during dilution, or slightly adjusting the buffer pH (if compatible with your assay).
| Solvent | Solubility | Notes |
| DMSO | High (≥ 25 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | Limited | May be used, but DMSO is generally preferred. |
| Water/PBS | Low (< 1 mg/mL) | Direct dissolution is not recommended. Prone to precipitation. |
Q3: Is this compound cell-permeable?
A: Yes, small molecules of this class are generally designed to be cell-permeable, allowing them to reach their intracellular targets (e.g., PHDs in the cytoplasm and nucleus). However, efficacy can vary between cell lines due to differences in membrane composition and the activity of efflux pumps.
Q4: Beyond HIF Prolyl Hydroxylases, what other enzymes might this compound inhibit?
A: As a 2-oxoglutarate mimic, this compound has the potential to inhibit other Fe(II)/2OG-dependent oxygenases.[10] This includes, but is not limited to:
-
Factor Inhibiting HIF (FIH): An asparaginyl hydroxylase that also regulates HIF activity.[10]
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): Involved in epigenetic regulation.[4]
-
Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for collagen synthesis. It is crucial to consider potential off-target effects in your experimental design.[1] Using multiple, structurally distinct inhibitors for your target of interest can help validate that the observed phenotype is target-specific.
Troubleshooting Guide for Biological Assays
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: No or Weaker-Than-Expected Biological Activity
Q: I'm not seeing HIF-1α stabilization (or another expected downstream effect) in my cell-based assay. What could be wrong?
A: This is a common issue with several potential causes. Let's break them down.
-
Possible Cause 1: Compound Precipitation.
-
Why it happens: The compound may be precipitating out of your cell culture medium upon dilution from the DMSO stock. This drastically reduces the effective concentration available to the cells.
-
Solution:
-
Visual Inspection: After adding the compound to your media, gently swirl the plate and hold it up to a light source. Look for any visible precipitate or cloudiness.
-
Reduce Final Concentration: Your working concentration may exceed the compound's solubility limit in the medium. Perform a dose-response experiment starting from a lower concentration (e.g., 0.1-1 µM).
-
Prepare Fresh: Always dilute the compound into the medium immediately before adding it to the cells. Do not store pre-diluted aqueous solutions.
-
-
-
Possible Cause 2: Compound Degradation.
-
Why it happens: The carboxylic acid and morpholine moieties can be susceptible to degradation under improper storage conditions, such as repeated freeze-thaw cycles or prolonged exposure to light and moisture.
-
Solution:
-
Aliquot Stocks: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated warming and cooling of the main supply.
-
Use Fresh Stock: If in doubt, prepare a fresh stock solution from the solid compound and repeat the experiment.
-
-
-
Possible Cause 3: Suboptimal Assay Timing.
-
Why it happens: The stabilization of HIF-1α is a dynamic process. The protein has a very short half-life under normoxic conditions. The timing of treatment and cell harvesting is critical.
-
Solution:
-
Time Course Experiment: Perform a time-course experiment. Treat your cells with a fixed concentration of the inhibitor and harvest them at different time points (e.g., 2, 4, 6, 8, and 24 hours) to determine the optimal treatment duration for maximal HIF-1α stabilization in your specific cell line. For many cell lines, peak stabilization is observed between 4-8 hours.
-
-
-
Possible Cause 4: Cell Line Specificity.
-
Why it happens: Different cell lines have varying basal expression levels of PHD isoforms and different sensitivities to their inhibition.
-
Solution:
-
Positive Control: Use a known stimulus for HIF-1α stabilization, such as treatment with cobalt chloride (CoCl₂) or deferoxamine (DFO), or exposure to true hypoxia (1% O₂). This will confirm that your cell line is capable of stabilizing HIF-1α and that your detection method (e.g., Western blot) is working correctly.
-
Try a Different Cell Line: If possible, test the compound in a cell line known to be responsive to PHD inhibitors, such as HeLa, U2OS, or Hep3B cells.[11]
-
-
Problem: High Background or Non-Specific Effects
Q: I see the expected effect, but I'm also observing widespread cytotoxicity at effective concentrations. How do I resolve this?
A: Distinguishing target-specific effects from general toxicity is key.
-
Possible Cause 1: Off-Target Inhibition.
-
Why it happens: As mentioned in the FAQ, 2OG mimics can inhibit a broad range of oxygenases, some of which may be essential for cell viability.[1]
-
Solution:
-
Lower Concentration: Determine the IC₅₀ for your desired effect (e.g., HIF stabilization) and the CC₅₀ (cytotoxic concentration 50%) from a cell viability assay (e.g., MTT, CellTiter-Glo®). Aim to work at concentrations well below the CC₅₀.
-
Genetic Knockdown: The gold standard for target validation is to use siRNA or shRNA to knock down the target (e.g., PHD2) and see if it phenocopies the effect of the inhibitor.
-
-
-
Possible Cause 2: Assay Interference.
-
Why it happens: The compound itself might interfere with your assay's detection method. For example, some pyridine-containing compounds can be autofluorescent, which can be problematic in fluorescence-based assays.
-
Solution:
-
Run "No Enzyme" or "No Cell" Controls: Include a control in your assay plate that contains the compound at all tested concentrations in the assay buffer but without the enzyme or cells. This will reveal any direct effect of the compound on the assay signal.
-
Choose a Different Assay: If interference is confirmed, consider an alternative detection method. For example, if a fluorescence-based reporter assay is problematic, switch to a method like Western blotting or qPCR to measure downstream effects.[11]
-
-
Troubleshooting Workflow
References
- 1. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. Frontiers | Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy [frontiersin.org]
- 6. Ways into Understanding HIF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picolinic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"6-Morpholinopyridine-2-carboxylic Acid" stability issues in aqueous solutions
Welcome to the technical support center for 6-Morpholinopyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from foundational chemical principles and data on its core components: the picolinic acid backbone and the morpholine substituent.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Like many carboxylic acids, it can be sensitive to moisture and heat over long periods. Keeping it away from strong oxidizing agents is also recommended.[2]
Q2: How should I prepare an aqueous stock solution of this compound?
A2: Due to the carboxylic acid group, the solubility of this compound is pH-dependent. It is a derivative of picolinic acid, which is soluble in water.[3] To prepare a stock solution, start by dissolving the solid in a small amount of a suitable organic solvent like DMSO or ethanol, and then dilute with the desired aqueous buffer. Alternatively, for direct dissolution in an aqueous buffer, it is advisable to use a buffer with a pH slightly above the pKa of the carboxylic acid group to ensure it is in its more soluble deprotonated form. The pKa of the parent picolinic acid is approximately 5.4, so a buffer at pH 7.0-7.4 (e.g., phosphate-buffered saline) would be a good starting point.
Q3: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A3: The main factors influencing the stability of this compound in aqueous solutions are:
-
pH: The pH of the solution can influence both the solubility and the rate of potential degradation reactions, such as decarboxylation of the pyridine carboxylic acid moiety.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation. The morpholine ring is known to be thermally stable up to 150°C, but significant degradation can occur at higher temperatures.[2] The picolinic acid portion can also undergo decarboxylation at high temperatures (e.g., 150°C).[4]
-
Light: Exposure to UV light can lead to photodegradation of pyridine carboxylic acid derivatives.[6] It is always recommended to protect solutions from light, especially during long-term storage.
-
Presence of Metal Ions: The picolinic acid structure is a known chelating agent for various metal ions.[3] The presence of contaminating metal ions in your buffer could lead to complex formation, which might alter the compound's properties or stability.
Q4: Is the morpholine ring stable in aqueous solutions?
A4: Yes, the morpholine ring is generally considered to be metabolically stable and more resistant to oxidation compared to a piperidine ring.[7] However, it is not completely inert. Under certain conditions, such as in the presence of specific microorganisms, the morpholine ring can be cleaved.[1][8] For typical in vitro experimental conditions, the morpholine ring is expected to be stable.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms in my aqueous solution upon storage. | 1. pH Shift: The pH of your buffer may have changed, causing the compound to protonate and become less soluble. | 1. Verify the pH of your solution. If it has shifted, adjust it back to the optimal range (typically pH > 6). |
| 2. Low Solubility: The concentration of your solution may be too high for the chosen buffer and temperature. | 2. Try preparing a more dilute solution or adding a small percentage of a co-solvent like DMSO or ethanol (ensure this is compatible with your experiment). | |
| 3. Salting Out: High salt concentrations in your buffer could reduce the solubility of the compound. | 3. If possible, reduce the salt concentration of your buffer. | |
| My solution has turned yellow/brown. | 1. Degradation: This could be a sign of chemical degradation, possibly due to oxidation or photodegradation. | 1. Prepare a fresh solution and store it protected from light (e.g., in an amber vial or wrapped in foil). |
| 2. Consider purging your buffer with an inert gas like nitrogen or argon before preparing the solution to minimize oxidation. | ||
| 3. Store the solution at a lower temperature (e.g., 4°C or -20°C). | ||
| I'm observing a loss of activity or a decrease in concentration over time. | 1. Hydrolysis/Degradation: The compound may be slowly degrading in your aqueous buffer. | 1. Perform a stability study to determine the rate of degradation under your specific conditions (see protocol below). |
| 2. Adsorption to Container: The compound might be adsorbing to the walls of your storage container. | 2. Use low-adsorption plasticware or silanized glass vials for storage. | |
| 3. Microbial Contamination: Bacteria or fungi in a non-sterile buffer could be metabolizing the compound. | 3. Use sterile buffers and sterile filtration for your stock solutions, especially for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol provides a step-by-step guide to preparing an aqueous stock solution of this compound with enhanced stability.
-
Buffer Preparation:
-
Prepare a 0.1 M sodium phosphate buffer. To do this, mix monobasic and dibasic sodium phosphate solutions to achieve a final pH of 7.4.
-
Filter the buffer through a 0.22 µm filter to ensure sterility.
-
For enhanced stability, consider de-gassing the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Dissolution of the Compound:
-
Accurately weigh the required amount of solid this compound.
-
If possible, dissolve the compound directly in the prepared buffer. Use a vortex mixer to aid dissolution. Gentle warming (e.g., to 37°C) may be used, but avoid high temperatures.
-
If direct dissolution is difficult, first dissolve the compound in a minimal amount of sterile DMSO, and then slowly add the sterile buffer to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your downstream applications.
-
-
Storage:
-
Store the solution in a sterile, amber, or foil-wrapped vial to protect it from light.
-
For short-term storage (1-2 weeks), 4°C is recommended.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: A Simple Method for Assessing Aqueous Stability
This protocol outlines a basic experiment to evaluate the stability of this compound in your chosen aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of the Stability Study Sample:
-
Prepare a solution of the compound in your desired aqueous buffer at a known concentration (e.g., 100 µM).
-
Divide the solution into several aliquots in separate vials. One vial will be your time-zero (T=0) sample.
-
-
Incubation:
-
Store the vials under the conditions you wish to test (e.g., room temperature, 37°C, exposed to light, protected from light).
-
-
Sample Analysis by HPLC:
-
Immediately after preparation, inject an aliquot of the T=0 sample into an HPLC system.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take one vial from each condition and inject an aliquot into the HPLC.
-
Use a reverse-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary.
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has a strong absorbance.
-
The stability is assessed by comparing the peak area of the parent compound at each time point to the peak area at T=0. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Visualizing Potential Degradation and Workflows
To better understand the potential stability issues and the experimental setup for assessing them, the following diagrams are provided.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
"6-Morpholinopyridine-2-carboxylic Acid" troubleshooting inconsistent experimental results
Technical Support Center: 6-Morpholinopyridine-2-carboxylic Acid
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis, purification, or characterization of this important heterocyclic building block. As a compound frequently used in the development of novel therapeutics, achieving consistent and reproducible results is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically arrive at a robust solution.
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a leaving group (typically a halide) at the C6 position of a pyridine ring by the secondary amine, morpholine. While straightforward in principle, this reaction is sensitive to a variety of factors that can lead to inconsistent yields, purity issues, and analytical discrepancies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Reaction Optimization
Question 1: My reaction yield is consistently low or non-existent. What are the most common causes and how can I improve it?
Answer: A low or failed reaction yield in the synthesis of this compound is almost always traceable to one of four key areas: (1) inadequate activation of the pyridine ring, (2) the nature of the leaving group, (3) the quality and stoichiometry of the nucleophile (morpholine), or (4) suboptimal reaction conditions.
The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the energetic key to the entire reaction. The pyridine nitrogen atom inherently makes the ring electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C6 positions (ortho and para to the nitrogen).[1][2] This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilization that is not possible with attack at other positions.[1] However, this inherent reactivity is often insufficient without further electronic activation or a sufficiently reactive leaving group.
dot graph TD subgraph "SNAr Mechanism for this compound Synthesis" direction LR A[6-Halopyridine-2-carboxylic Acid + Morpholine] --> B{Rate-Determining Step:Nucleophilic Attack}; B --> C["Meisenheimer Complex(Anionic Intermediate)Charge delocalized onto Ring N"]; C --> D{Leaving Group Expulsion}; D --> E[this compound]; end
end caption: SNAr reaction pathway.
Troubleshooting Workflow: Low Reaction Yield
The following decision tree provides a logical workflow for diagnosing the root cause of low product yield.
Detailed Breakdown of Corrective Actions
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Poor Leaving Group | Identify the halide at the C6 position. | If using 6-bromo or 6-iodopicolinic acid, consider switching to 6-chloro or, ideally, 6-fluoropicolinic acid. | The rate-determining step is often the initial nucleophilic attack. A more electronegative leaving group (like F) polarizes the C-X bond and stabilizes the transition state, accelerating the reaction. The typical reactivity order is F > Cl ≈ Br > I.[3] |
| Suboptimal Temperature | Measure the internal reaction temperature accurately. | Increase the temperature, often to 100-150 °C. Consider using a high-boiling polar aprotic solvent like DMSO, NMP, or using excess morpholine as the solvent. | SNAr reactions have a significant activation energy barrier. Sufficient thermal energy is required to overcome this and facilitate the formation of the Meisenheimer complex.[3] |
| Impure Reagents | Analyze starting materials via NMR or GC-MS. Check the water content of morpholine. | Use a new, sealed bottle of morpholine or distill it prior to use. Purify the halopyridine starting material if necessary. | Water can compete as a nucleophile, leading to the formation of 6-hydroxypyridine-2-carboxylic acid, a common and difficult-to-remove impurity. |
| Insufficient Base | Check the reaction pH (if applicable) and stoichiometry. | Use a molar excess of morpholine (2-5 equivalents) or add an inorganic base like K₂CO₃ or Cs₂CO₃. | The reaction generates one equivalent of H-X (e.g., HCl). This will protonate the basic morpholine, rendering it non-nucleophilic. An additional base is required to neutralize the acid and regenerate the free amine. |
Question 2: My purification is messy, and I'm struggling to isolate a pure product. What is a reliable purification protocol?
Answer: The primary challenge in purifying this compound lies in its amphoteric nature—it possesses both a basic pyridine nitrogen/morpholine moiety and an acidic carboxylic acid group. This property can be exploited for a highly effective acid-base extraction workflow. Standard silica gel chromatography can be problematic due to the basicity of the compound, often leading to significant tailing and poor separation.[4]
Recommended Purification Protocol: Acid-Base Extraction
This protocol is designed to separate your product from unreacted, non-basic starting materials and byproducts.
-
Reaction Quench: After confirming reaction completion via TLC or LC-MS, cool the reaction mixture to room temperature. If a high-boiling solvent like DMSO was used, dilute the mixture with a large volume of water (10-20x the DMSO volume) and an immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basify and Extract: Adjust the pH of the aqueous layer to >9 with a strong base (e.g., 2M NaOH). This deprotonates the carboxylic acid, forming the water-soluble carboxylate salt. Extract the aqueous layer 2-3 times with your chosen organic solvent (e.g., EtOAc) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.
-
Acidify to Precipitate: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution to a pH of ~4-5 with a strong acid (e.g., 3M HCl). The target product is least soluble at its isoelectric point. As you approach this pH, the this compound will precipitate out as a solid.
-
Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Follow with a wash using a non-polar solvent like cold diethyl ether or hexanes to remove any residual organic impurities.
-
Dry: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent, to a constant weight.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} caption: Purification workflow via acid-base extraction.
Section 2: Analytical & Characterization Issues
Question 3: My NMR spectrum shows unexpected peaks, or the integration is incorrect. What are the likely impurities?
Answer: Interpreting the analytical data correctly is crucial for confirming the structure and purity of your compound. Inconsistent NMR spectra for this compound typically arise from specific, predictable impurities derived from the starting materials or side reactions.
Expected Spectroscopic Data
Before troubleshooting, compare your data against a validated reference.
| Analysis | Expected Features for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | ~7.6-7.8 ppm (t, 1H, Pyridine H4), ~7.1 ppm (d, 1H, Pyridine H5), ~6.9 ppm (d, 1H, Pyridine H3), ~3.7 ppm (t, 4H, Morpholine -CH₂-O-), ~3.5 ppm (t, 4H, Morpholine -CH₂-N-). A broad singlet for the COOH proton will also be present, often >12 ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~166 ppm (C=O), ~160 ppm (Pyridine C6), ~149 ppm (Pyridine C2), ~140 ppm (Pyridine C4), ~115 ppm (Pyridine C5), ~108 ppm (Pyridine C3), ~66 ppm (Morpholine -CH₂-O-), ~45 ppm (Morpholine -CH₂-N-). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 209.09. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Common Impurities and Their NMR Signatures:
-
Unreacted 6-Chloropyridine-2-carboxylic Acid:
-
Signature: You will see a simpler aromatic pattern corresponding to the starting material, typically with three distinct pyridine proton signals. The characteristic morpholine signals around 3.5-3.7 ppm will be absent or have reduced integration.
-
Solution: The reaction is incomplete. Increase reaction time, temperature, or re-evaluate your catalyst/base system as described in Question 1.
-
-
6-Hydroxypyridine-2-carboxylic Acid:
-
Signature: This is a very common byproduct if water is present in the reaction. Its NMR spectrum will resemble the product's pyridine region but will lack the morpholine signals. A broad peak corresponding to the phenolic -OH may be visible. It is often difficult to separate from the product due to similar acidic properties.
-
Solution: This impurity is best avoided by rigorously drying all reagents and solvents, especially the morpholine.[5]
-
-
Residual High-Boiling Solvent (DMSO, NMP):
-
Signature: A strong singlet for DMSO will appear around 2.5 ppm in ¹H NMR and 39.5 ppm in ¹³C NMR.
-
Solution: Improve washing during the purification workup. The product can be dissolved in a minimal amount of a suitable solvent (like DCM) and re-precipitated by adding a non-polar solvent (like hexanes) to leave the DMSO behind.
-
References
Technical Support Center: Analytical Method Development and Validation for 6-Morpholinopyridine-2-carboxylic Acid
Disclaimer: Publicly available, validated analytical methods for 6-Morpholinopyridine-2-carboxylic Acid are limited. This guide provides a comprehensive framework for developing and validating a robust analytical method based on established principles for analogous compounds, such as pyridine carboxylic acids and other polar molecules, in accordance with international regulatory guidelines.
Introduction
This compound is a key building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound and its potential impurities is critical for ensuring drug substance quality and process control. This technical support guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of creating a robust analytical method from the ground up. We will cover method development strategies, validation in line with regulatory expectations, and troubleshooting common experimental hurdles.
Part 1: Analytical Method Development Strategy
Developing a new analytical method requires a systematic approach. The physicochemical properties of this compound (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.22 g/mol ) suggest it is a polar, ionizable compound.[1] This dictates our starting point for developing a High-Performance Liquid Chromatography (HPLC) method, which is the most common and versatile technique for this type of analysis.[2]
Key Considerations:
-
Analyte Polarity: The presence of a carboxylic acid and a morpholine group makes the molecule polar and water-soluble.[3] This can make it challenging to retain on traditional C18 reversed-phase columns.[3][4]
-
Analyte pKa: The carboxylic acid and the nitrogen atoms in the pyridine and morpholine rings mean the molecule's charge will be pH-dependent. Controlling the mobile phase pH is therefore critical for achieving consistent retention and good peak shape.[4][5]
Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
Part 2: Recommended Starting Protocol (HPLC-UV)
This protocol is a starting point and will likely require optimization based on your specific instrumentation and experimental observations.
Objective: To achieve a symmetric peak for this compound with adequate retention and separation from potential impurities.
| Parameter | Recommended Starting Condition | Rationale & Explanation |
| HPLC Column | C18, Polar-Embedded or Mixed-Mode Column (e.g., Coresep 100), 4.6 x 150 mm, 3.5 µm | A polar-embedded phase or mixed-mode column provides alternative selectivity and better retention for polar compounds compared to standard C18 phases.[3][6] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | An acidic pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid group, promoting retention in reversed-phase mode and improving peak shape.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower viscosity and UV transparency. |
| Gradient Program | 5% B to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration. | A gradient is recommended to elute any less polar impurities and ensure the column is clean for the next injection.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures retention time reproducibility.[7] |
| Detector Wavelength | UV-Vis Diode Array Detector (DAD). Scan for λmax (e.g., 200-400 nm). Start with ~270 nm. | The pyridine ring suggests UV absorbance. A DAD allows for the determination of the optimal wavelength for sensitivity and specificity. A wavelength of 270 nm is a reasonable starting point for similar structures.[8] |
| Injection Volume | 5 µL | A smaller injection volume can minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase. |
| Sample Preparation | Dissolve the sample in a diluent compatible with the mobile phase (e.g., Water:Acetonitrile 90:10).[2] | This prevents peak shape issues that can arise from injecting a sample in a solvent that is too strong. |
Part 3: Method Validation Protocol
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis (using a DAD) should pass. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: From the reporting limit to 120% of the specification limit. |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits when parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Part 4: Troubleshooting Guide (Question & Answer Format)
Even with a well-developed method, problems can arise. This section addresses common issues in a Q&A format.
Caption: A decision tree for troubleshooting common HPLC issues.
Retention Time Problems
-
Q1: My retention time is drifting to be shorter or longer with every injection. What's the cause?
-
A: This is often due to a lack of column equilibration or a changing mobile phase composition.[7] Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. Also, check for leaks in the system and ensure your mobile phase solvents are properly degassed and mixed. If using buffer salts, they can sometimes precipitate, altering the mobile phase.[7]
-
-
Q2: My retention times are inconsistent from run to run, but not in a specific direction. Why?
-
A: This points to issues with the HPLC system's precision.[11] Verify the pump's flow rate accuracy. Fluctuations in laboratory temperature can also affect retention times, so ensure the column compartment temperature is stable.[7] For an ionizable compound like this, small variations in mobile phase pH can cause significant shifts, so double-check the pH of your aqueous mobile phase.[4]
-
Peak Shape Problems
-
Q3: My peak is tailing significantly. How can I fix this?
-
A: Peak tailing for a compound with acidic and basic centers is common.
-
Secondary Silanol Interactions: Free silanol groups on the silica packing can interact with the basic morpholine and pyridine nitrogens. Lowering the mobile phase pH (e.g., to 2.5) with an acid like TFA or formic acid can protonate these silanols and reduce the interaction.[5]
-
Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.[5]
-
Column Contamination: Strongly retained compounds from previous injections might be interfering. Use a robust column wash with a strong solvent or install a guard column to protect your analytical column.[4]
-
-
-
Q4: My peak is very broad. What are the likely causes?
-
A: Broad peaks usually indicate a loss of efficiency.
-
Extra-Column Volume: Check for excessive tubing length between the injector, column, and detector.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), the peak can broaden. Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Column Degradation: The column may be aging or fouled. Try cleaning it according to the manufacturer's instructions or replacing it.[5]
-
-
-
Q5: My peak is splitting or doubling. What should I investigate?
-
A: This is often caused by a problem at the head of the column.
-
Partial Blockage: A clogged inlet frit on the column or guard column can disrupt the sample band.
-
Column Void: A void or channel may have formed in the column packing material. Reversing and flushing the column (if the manufacturer permits) may help, but replacement is often necessary.[7]
-
Sample Dissolution: The sample may not be fully dissolved, leading to two injection events. Ensure your sample is completely solubilized before injection.
-
-
Part 5: Frequently Asked Questions (FAQs)
-
Q1: Can I use Mass Spectrometry (MS) for detection?
-
A: Yes, LC-MS would be an excellent technique for this compound. The presence of nitrogen atoms makes it amenable to positive-ion electrospray ionization (ESI+). An MS detector would provide greater sensitivity and specificity, which is particularly useful for impurity profiling and identification.[12] When using MS, be sure to use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate.
-
-
Q2: How do I perform forced degradation studies for this compound?
-
A: To ensure your method is "stability-indicating," you must show that it can separate the main compound from its degradation products.[9] This involves subjecting the compound to stress conditions like acid hydrolysis (e.g., 0.1M HCl), base hydrolysis (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress (UV light). The resulting samples are then analyzed to ensure any degradant peaks are well-resolved from the parent peak.
-
-
Q3: What are the key system suitability parameters I should monitor?
-
A: Before running any sequence, you should inject a system suitability standard. Key parameters to monitor include:
-
Tailing Factor: Should ideally be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency. Should meet a minimum value established during validation (e.g., >2000).
-
Retention Time Reproducibility: RSD of ≤ 1% for 5 replicate injections.
-
Peak Area Reproducibility: RSD of ≤ 1% for 5 replicate injections.
-
-
References
- 1. fishersci.ie [fishersci.ie]
- 2. benchchem.com [benchchem.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. wjarr.com [wjarr.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 6-Morpholinopyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Morpholinopyridine-2-carboxylic Acid. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth look at a reliable synthetic route, offers solutions to common experimental challenges, and outlines critical considerations for scaling the process from the laboratory bench to a pilot plant.
Introduction: The Significance of this compound
This compound, a substituted picolinic acid derivative, is a valuable building block in medicinal chemistry and drug discovery. Its rigid pyridine core, combined with the flexible morpholine moiety and the versatile carboxylic acid handle, makes it an important intermediate for synthesizing a range of complex molecules, including active pharmaceutical ingredients (APIs). The successful and scalable synthesis of this compound is therefore of significant interest.
This document outlines a robust two-step synthesis starting from the commercially available Methyl 6-chloropicolinate. We will explore the mechanistic underpinnings of each step, provide detailed protocols, and address the practical challenges of process scale-up.
Section 1: The Core Synthesis Pathway
The recommended synthetic route is a two-step process involving a Nucleophilic Aromatic Substitution (SNAr) followed by an ester hydrolysis. This pathway is chosen for its high efficiency, use of readily available starting materials, and amenability to scale-up.
Reaction Scheme:
Caption: Overall synthetic route for this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first step involves the displacement of the chloride at the 6-position of the pyridine ring by morpholine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen. The presence of the electron-withdrawing methyl ester group further activates the ring towards substitution.
Step 2: Saponification (Ester Hydrolysis) The second step is the base-mediated hydrolysis of the methyl ester intermediate to the corresponding carboxylate salt. Subsequent acidification then yields the final carboxylic acid product. This is a standard and high-yielding transformation.
Section 2: Laboratory-Scale Synthesis Protocol
This section provides a detailed, step-by-step methodology for a typical laboratory-scale synthesis (~5-10 g scale).
Step 1: Synthesis of Methyl 6-morpholinopicolinate
Materials:
-
Methyl 6-chloropicolinate (1 eq.)
-
Morpholine (1.5 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (5-10 mL per gram of starting material)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
Procedure:
-
To a round-bottom flask, add Methyl 6-chloropicolinate, acetonitrile (or DMF), and potassium carbonate.
-
Begin stirring the suspension.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude residue can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient (>95% by LC-MS).
Step 2: Synthesis of this compound
Materials:
-
Methyl 6-morpholinopicolinate (1 eq.)
-
Sodium Hydroxide (NaOH, 2-3 eq.)
-
Methanol (MeOH) and Water (H₂O) mixture (e.g., 1:1 v/v)
-
Hydrochloric Acid (HCl), 3M aqueous solution
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude or purified Methyl 6-morpholinopicolinate in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux (60-70 °C) and stir for 1-3 hours. Monitor the hydrolysis by TLC or LC-MS.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 3M HCl with stirring to adjust the pH to approximately 3-4. The product will precipitate as a white solid.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the solid under vacuum to yield this compound.
Section 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A troubleshooting decision guide for the synthesis.
Q1: The SNAr reaction (Step 1) is sluggish or stalls completely. What should I investigate?
A: This is a common issue that can often be resolved by systematically checking several factors:
-
Reagent Quality: Ensure your morpholine and solvent are anhydrous. Water can compete as a nucleophile and interfere with the base.
-
Base Strength and Stoichiometry: Potassium carbonate is a good choice, but ensure it is finely powdered and that at least 2 equivalents are used to effectively scavenge the HCl byproduct. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, but requires stricter anhydrous conditions.
-
Temperature: While 80-90 °C is a good starting point, some SNAr reactions require higher temperatures. Cautiously increase the temperature to 100-120 °C, monitoring for any decomposition.
-
Solvent Choice: Polar aprotic solvents are essential for SNAr reactions. If acetonitrile is not effective, switching to a higher-boiling solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can significantly accelerate the reaction rate.
Q2: During the hydrolysis (Step 2), my product oils out instead of precipitating as a solid upon acidification. How can I isolate it?
A: Oiling out can occur if impurities are present or if the product has some solubility in the acidic aqueous medium.
-
Confirm pH: First, ensure you have reached the isoelectric point, typically between pH 3 and 4 for this type of zwitterionic compound. Overshooting the pH to be too acidic can sometimes increase solubility.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal from a previous successful batch is also highly effective.
-
Solvent Extraction: If precipitation fails, extract the aqueous layer with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol. The product will be in its neutral form at the isoelectric point and should have sufficient organic solubility. Dry the combined organic extracts and evaporate the solvent to recover the product.
Q3: I am concerned about the purity of my final product. What are the likely impurities?
A: Potential impurities can carry over from either step:
-
Unreacted Starting Material: Incomplete reaction in Step 1 can lead to Methyl 6-chloropicolinate contamination.
-
Un-hydrolyzed Ester: Incomplete hydrolysis in Step 2 will leave Methyl 6-morpholinopicolinate in your final product.
-
Salts: Insufficient washing of the final product can leave inorganic salts (NaCl, KCl).
-
Solvent Residue: Ensure the product is thoroughly dried under vacuum to remove residual water or organic solvents. A robust purification method for the final product is recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
Section 4: Pilot Plant Scale-Up Considerations
Transitioning this synthesis from the laboratory (grams) to a pilot plant (kilograms) introduces new challenges related to safety, efficiency, and material handling. The following table and points highlight the key differences and necessary adjustments.
Table 1: Lab vs. Pilot Plant Parameter Comparison
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Required for precise temperature control (heating/cooling), robust agitation, and safe containment of larger volumes. |
| Heating/Cooling | Heating mantle, ice bath | Circulating thermal fluid in reactor jacket | Surface area-to-volume ratio decreases significantly at scale, making efficient heat transfer critical for controlling exotherms and maintaining reaction temperature. |
| Reagent Addition | Manual addition via funnel | Metering pump or pressure transfer through addition lines | Ensures slow, controlled addition to manage potential exotherms, especially during the SNAr reaction. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., impeller, pitched-blade turbine) | Necessary to ensure proper mixing and heat distribution in a heterogeneous slurry (K₂CO₃) and to prevent localized overheating. |
| Work-up | Separatory funnel, filtration | Reactor phase cuts, centrifuge or filter press | Manual separation is not feasible at scale. Isolation requires mechanized equipment for handling large volumes and solids. |
| Solvent Removal | Rotary evaporator | Reactor distillation under vacuum | Efficiently removes large volumes of solvent directly from the reaction vessel. |
Key Scale-Up Challenges & Solutions
-
Exotherm Management (Step 1): The SNAr reaction is exothermic. While barely noticeable at a 10 g scale, the heat generated in a 10 kg batch can cause the temperature to rise uncontrollably if not managed.
-
Solution: Implement controlled addition of morpholine via a metering pump over 1-2 hours. Ensure the reactor's cooling system is active and can handle the calculated heat load.
-
-
Mass Transfer & Mixing: The SNAr reaction involves a solid base (K₂CO₃) in a liquid phase. Inefficient stirring can lead to a stalled reaction due to poor contact between reagents.
-
Solution: Use an appropriately designed overhead stirrer. Perform mixing studies to ensure the solid base remains well-suspended throughout the reaction.
-
-
Product Isolation and Handling (Step 2): Filtering and washing kilograms of solid product is a significant operational challenge.
-
Solution: Utilize a filter-dryer (Nutsche filter) or a centrifuge to isolate the product. Implement a standardized washing procedure with measured volumes of cold water to ensure consistent purity and removal of salts.
-
-
Process Safety: Handling large quantities of solvents like acetonitrile or DMF requires careful safety protocols. Morpholine is corrosive, and strong acids/bases are used.
-
Solution: Conduct a full Process Hazard Analysis (PHA). Ensure proper ventilation, grounding of equipment to prevent static discharge, and use of appropriate Personal Protective Equipment (PPE). Plan for quench and emergency shutdown procedures.
-
Validation & Comparative
A Comparative Guide to 6-Morpholinopyridine-2-carboxylic Acid and 6-Aminopyridine-2-carboxylic Acid: From Building Block to Potent Bioactive Scaffold
For researchers and professionals in drug development and materials science, the pyridine-2-carboxylic acid framework represents a cornerstone of molecular design. Its inherent chelating properties and versatile reactivity make it a privileged scaffold. This guide offers an in-depth comparison of two closely related yet functionally distinct analogs: 6-Morpholinopyridine-2-carboxylic Acid and 6-Aminopyridine-2-carboxylic acid. We will dissect their chemical and biological profiles, supported by experimental evidence, to illuminate the profound impact of a single functional group substitution on molecular activity.
Introduction: The Significance of the 6-Position Substituent
The core structure of pyridine-2-carboxylic acid is a bidentate ligand, capable of coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen. The substituent at the 6-position, however, plays a critical role in defining the molecule's steric and electronic properties, which in turn dictates its application.
6-Aminopyridine-2-carboxylic acid is a primary amine-substituted picolinic acid. It is widely recognized as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its utility primarily lies in its capacity to be further elaborated into more complex molecular architectures.
This compound , by contrast, incorporates a bulky and conformationally flexible morpholine ring. This substitution dramatically alters the molecule's three-dimensional shape and lipophilicity, transforming it from a simple building block into a key component of highly potent and selective bioactive molecules.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle change from a primary amine to a morpholine ring at the 6-position results in significant differences in the physicochemical properties of these two compounds.
| Property | 6-Aminopyridine-2-carboxylic acid | This compound | Impact of the 6-Substituent |
| Molecular Weight | 138.12 g/mol | 208.22 g/mol | The addition of the C4H8O morpholine ring significantly increases the molecular mass. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | 58.6 Ų | The morpholine oxygen is less exposed than the primary amine, slightly reducing the TPSA. |
| Predicted LogP | -0.5 | 0.4 | The morpholine moiety increases the lipophilicity (fat-solubility) of the molecule. |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | 1 (carboxylic acid) | The tertiary amine of the morpholine ring cannot donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 (pyridine N, carboxyl O, amine N) | 4 (pyridine N, carboxyl O, morpholine N, morpholine O) | The morpholine ring introduces an additional hydrogen bond acceptor site. |
Comparative Biological Activity: The Case of KAT6A Inhibition
The most striking difference between these two molecules lies in their biological activity, particularly as enzyme inhibitors. The field of epigenetics, and specifically the inhibition of histone acetyltransferases (HATs), provides a compelling case study.
The MYST family of HATs, including KAT6A, are critical regulators of gene expression and are implicated in various diseases, most notably cancer.[2][3] The development of small molecule inhibitors for these enzymes is a major focus of modern drug discovery.
This compound: A Scaffold for Potent KAT6A Inhibitors
Recent research has identified this compound as a core component of several highly potent and selective KAT6A inhibitors.[4] The morpholine group is not merely a passive substituent; it plays a crucial role in the binding of these inhibitors to the active site of the KAT6A enzyme.
For instance, the potent KAT6A inhibitor PF-9363 (CTx-648) , which exhibits inhibitory activity in the nanomolar range, features the this compound scaffold.[5] Structural biology studies of similar inhibitors reveal that the morpholine ring often occupies a specific hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity and selectivity of the molecule.
Figure 1. Logical relationship showing the contribution of the this compound scaffold to the activity of potent KAT6A inhibitors.
6-Aminopyridine-2-carboxylic Acid: A Less Active Counterpart
In stark contrast to its morpholine-substituted analog, there is a conspicuous absence of "6-Aminopyridine-2-carboxylic acid" in the literature as a potent inhibitor of KAT6A or other HATs. While it is used as a starting material in the synthesis of various compounds, it is not itself reported to possess significant inhibitory activity in this context.[6]
This disparity strongly suggests that the primary amine at the 6-position is not optimal for binding to the active site of KAT6A. The smaller size and different electronic properties of the amino group, compared to the morpholine ring, likely result in a much lower binding affinity.
Inferred Activity Comparison:
| Compound | Role in KAT6A Inhibition | Reported/Inferred Potency |
| This compound | Core scaffold of potent inhibitors | High (contributes to nM affinity) |
| 6-Aminopyridine-2-carboxylic acid | Not reported as a potent inhibitor | Low to negligible |
This stark difference underscores a critical principle in medicinal chemistry: small structural modifications can lead to dramatic changes in biological activity. The addition of the morpholine ring transforms a simple chemical building block into a key element for potent and selective enzyme inhibition.
Experimental Protocols: Assessing Enzyme Inhibition
To determine the inhibitory potential of compounds like these, a robust and reproducible experimental workflow is essential. Below is a generalized protocol for an in vitro histone acetyltransferase (HAT) inhibition assay, which can be adapted to screen for inhibitors of KAT6A.
In Vitro KAT6A Inhibition Assay Protocol
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the KAT6A enzyme.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Detection reagent (e.g., a luminescent or fluorescent probe that measures the product of the HAT reaction)
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Workflow:
Figure 2. A generalized workflow for an in vitro KAT6A inhibition assay.
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Incubation: Add a solution of KAT6A enzyme in assay buffer to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the Histone H3 substrate and Acetyl-CoA to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product formed or the remaining substrate.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Conclusion and Future Perspectives
The comparison of this compound and 6-Aminopyridine-2-carboxylic acid offers a clear and compelling example of structure-activity relationships in action. While the latter serves as a valuable and versatile chemical intermediate, the former has emerged as a critical component in the design of potent and selective enzyme inhibitors.
For researchers in drug discovery, this highlights the importance of exploring substitutions that can enhance interactions with the target protein, in this case, by accessing hydrophobic pockets within the active site. The morpholine moiety provides a favorable combination of bulk, lipophilicity, and hydrogen bonding capacity that the simple amino group lacks.
As the field of targeted therapy continues to evolve, the principles demonstrated by this comparison will remain fundamental. The rational design of bioactive molecules will always depend on a deep understanding of how subtle changes in chemical structure can unlock potent and specific biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MYST family of histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYST family histone acetyltransferases take center stage in stem cells and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KAT6A/B inhibition synergizes with retinoic acid and enhances the efficacy of GD2-targeted immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine Carboxylic Acid Inhibitors of HIF Prolyl Hydroxylases: Featuring 6-Morpholinopyridine-2-carboxylic Acid as a Structural Archetype
This guide provides an in-depth comparison of pyridine carboxylic acid-based inhibitors targeting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), a critical class of enzymes in cellular oxygen sensing. While we will focus on the broader class of substituted pyridine-2-carboxylic acids, using the specific structure of 6-Morpholinopyridine-2-carboxylic Acid as a representative example, we will draw comparisons to clinically advanced and well-characterized inhibitors to provide a comprehensive overview for researchers and drug development professionals.
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The cellular response to changes in oxygen availability is a fundamental process crucial for cell survival and function. A key family of enzymes in this pathway are the Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases.[1] Within this large family, the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) have emerged as significant therapeutic targets, particularly for the treatment of anemia associated with chronic kidney disease.[2]
Pyridine carboxylic acid derivatives have been instrumental in the development of potent and selective inhibitors for this enzyme class.[3][4] These compounds typically act as mimetics of the 2-oxoglutarate co-substrate, effectively modulating the downstream signaling cascade. This guide will dissect the mechanism of action, compare the performance of different pyridine carboxylic acid-based inhibitors, and provide detailed experimental protocols for their evaluation.
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for degradation.[5] The PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α.[6] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[5]
In hypoxic conditions, the lack of molecular oxygen limits PHD activity, leading to the stabilization and accumulation of HIF-α.[7] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[8] This transcriptional activation leads to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and metabolic adaptation.[9]
Pyridine carboxylic acid inhibitors mimic a hypoxic state by competitively binding to the active site of PHD enzymes, chelating the essential Fe(II) ion and preventing the binding of 2-oxoglutarate.[10] This inhibition of PHD activity prevents HIF-α hydroxylation, leading to its stabilization and the subsequent activation of downstream gene expression, even in the presence of normal oxygen levels.[1]
Figure 1: HIF Pathway Regulation and Inhibition.
Comparative Analysis of Pyridine Carboxylic Acid-Based HIF-PHD Inhibitors
A number of pyridine carboxylic acid derivatives have been developed as HIF-PHD inhibitors, ranging from broad-spectrum research tools to clinically approved drugs for anemia.
-
Clinically Advanced HIF-PHD Inhibitors: Several orally active HIF-PHD inhibitors have progressed to late-stage clinical trials or have received regulatory approval.[2] These include:
-
Roxadustat (FG-4592): An isoquinoline-based glycinamide derivative that effectively stabilizes HIF-α, leading to increased EPO production and improved iron metabolism.[10]
-
Vadadustat (AKB-6548): A pyridine-based inhibitor that has demonstrated efficacy in treating anemia in chronic kidney disease patients.[1]
-
Daprodustat (GSK1278863): Another potent HIF-PHD inhibitor that mimics the body's natural response to hypoxia.[1]
-
Molidustat (BAY 85-3934): A pyrazole-based inhibitor that also stabilizes HIF-α subunits.[1]
-
-
Pyridine-2,4-dicarboxylic acid (2,4-PDCA): This compound is a well-characterized, broad-spectrum inhibitor of 2OG oxygenases.[9] It serves as a valuable research tool and a reference compound for comparing the selectivity of more advanced inhibitors. Its relatively simple structure provides a foundational understanding of the pharmacophore required for 2OG oxygenase inhibition.
Quantitative Comparison of In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for several HIF-PHD inhibitors against the three main PHD isoforms. It is important to note that IC₅₀ values can vary depending on the specific assay conditions used.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Roxadustat | - | 591 | - | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
| 2,4-PDCA | ~4700 | ~4700 | - | [9] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and cell-based evaluation of HIF-PHD inhibitors.
4.1. In Vitro HIF-PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a homogenous, luminescence-based proximity assay to measure the hydroxylation of a HIF-1α peptide by recombinant PHD2.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-Oxoglutarate (2-OG)
-
Biotinylated HIF-1α peptide (e.g., residues 556-574)
-
Streptavidin-coated Donor beads
-
Anti-hydroxyproline antibody conjugated to Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well white microplates
Procedure:
-
Prepare a mixture of PHD2 enzyme (final concentration ~5 nM), Fe(II) (final concentration ~10 µM), and L-ascorbic acid (final concentration ~100 µM) in assay buffer.
-
Add 1 µL of test inhibitor at various concentrations (in 20% DMSO) to the wells of the microplate.
-
Add 5 µL of the enzyme/cofactor mixture to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mixture containing the biotinylated HIF-1α peptide (final concentration ~60 nM) and 2-OG (final concentration ~2 µM) in assay buffer.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for peptide hydroxylation.
-
Stop the reaction by adding a detection mixture containing Streptavidin-Donor beads and anti-hydroxyproline-Acceptor beads.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Read the plate on a suitable plate reader capable of detecting AlphaScreen signals.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[10]
4.2. Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with a PHD inhibitor.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test inhibitor or a vehicle control (e.g., 0.1% DMSO). Incubate for 4-24 hours at 37°C.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[15]
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody for a loading control. Quantify band intensities using densitometry software and normalize the HIF-1α signal to the loading control.[1]
Figure 2: Western Blot Workflow for HIF-1α Stabilization.
4.3. Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the HIF complex by quantifying the expression of a luciferase reporter gene under the control of HREs.
Materials:
-
HEK293 or other suitable cell line
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Test inhibitor
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Allow cells to adhere, then replace the medium with fresh medium containing serially diluted concentrations of the test inhibitor or a vehicle control. Incubate for 16-24 hours.[8]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction of HRE activity relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.[16]
Figure 3: HRE-Luciferase Reporter Assay Workflow.
Conclusion
Pyridine carboxylic acid derivatives represent a cornerstone in the development of inhibitors for 2-oxoglutarate-dependent oxygenases, particularly HIF prolyl hydroxylases. While a specific compound like this compound requires empirical evaluation to determine its precise biological activity, its structural features place it firmly within a class of molecules with proven therapeutic potential. By acting as 2-oxoglutarate mimetics, these inhibitors effectively stabilize HIF-α, leading to a coordinated physiological response that can be harnessed for the treatment of anemia and other hypoxia-related conditions. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate novel pyridine carboxylic acid-based inhibitors and advance the field of oxygen sensing pathway modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
From Bench to Preclinical Models: A Guide to the In Vivo Validation of 6-Morpholinopyridine-2-carboxylic Acid Analogs as Epigenetic Modulators
This guide provides a comprehensive framework for researchers and drug development professionals on transitioning the in vitro findings of a promising class of epigenetic modulators, exemplified by the 6-morpholinopyridine-2-carboxylic acid scaffold, into robust in vivo preclinical validation. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, ensuring that the in vivo studies are not just confirmatory, but also deeply informative.
For this guide, we will focus on GSK-J4 , a widely-studied and representative member of this chemical class. GSK-J4 is a selective inhibitor of the H3K27me3 histone demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3)[1][2]. Its validation serves as an exemplary case study for translating epigenetic modulation from a petri dish to a preclinical setting.
The In Vitro Foundation: Understanding the Mechanism of Action
Before embarking on any in vivo experiment, a clear in vitro mechanistic hypothesis is paramount. For GSK-J4, the established mechanism is the inhibition of KDM6A/B demethylase activity. This leads to a subsequent increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression[2][3].
-
In Vitro Effects: Numerous studies have demonstrated that this epigenetic reprogramming by GSK-J4 translates into potent anti-cancer effects in cell culture models. These include significant inhibition of cancer cell proliferation, cell cycle arrest (commonly at the G2/M phase), and the induction of apoptosis across a range of malignancies like retinoblastoma, prostate cancer, and leukemia[1][4][5][6].
-
Signaling Pathway Perturbation: Mechanistically, the anti-tumor effects of GSK-J4 have been linked to the suppression of critical oncogenic signaling pathways, including the PI3K/AKT/NF-κB axis[1][3].
This body of in vitro work provides a strong, testable hypothesis: Inhibition of KDM6 demethylases by a this compound analog will increase H3K27me3 levels in a tumor in vivo, leading to the suppression of tumor growth.
Signaling Pathway: The Epigenetic Regulation of H3K27 Methylation
The diagram below illustrates the central mechanism. The balance of H3K27me3 is controlled by two opposing enzyme classes: the Polycomb Repressive Complex 2 (PRC2), whose catalytic subunit EZH2 adds the methyl mark, and the KDM6A/B demethylases, which remove it. Both GSK-J4 and EZH2 inhibitors ultimately increase H3K27me3 levels, but through distinct mechanisms of action, making them an interesting pair for comparative studies.
Caption: Mechanism of H3K27me3 regulation and points of pharmacological intervention.
Designing the In Vivo Validation Study: A Triad of Efficacy, Pharmacokinetics, and Pharmacodynamics
A successful in vivo study must be designed to answer three fundamental questions:
-
Efficacy: Does the compound inhibit tumor growth in a living organism?
-
Pharmacodynamics (PD): Does the compound engage its intended target in the tumor tissue?
-
Pharmacokinetics (PK): Is the compound stable, bioavailable, and does it achieve sufficient concentration at the tumor site?
For this guide, we will focus on the design of efficacy and pharmacodynamic studies, which are the direct validation of the in vitro hypothesis.
Model Selection: Human Tumor Xenografts
The most common and well-established models for preliminary cancer drug efficacy testing are xenograft models, where human cancer cells are implanted into immunodeficient mice.
-
Choice of Cell Line: Select a cell line known to be sensitive to GSK-J4 in vitro. Based on published literature, cell lines from retinoblastoma, prostate cancer, or T-cell acute lymphoblastic leukemia are excellent candidates[1][5][6].
-
Choice of Mouse Strain: NOD-scid gamma (NSG) mice are highly recommended. They lack mature T cells, B cells, and NK cells, providing a robust environment for the engraftment of human tumor cells.
-
Implantation Site: Subcutaneous implantation on the flank is standard for solid tumors as it allows for easy and non-invasive measurement of tumor volume over time. For hematological malignancies like T-ALL, intrafemoral or intravenous injection is required to establish systemic disease[6].
Experimental Workflow: From Implantation to Analysis
The following diagram and protocol outline a standard workflow for an in vivo efficacy and PD study.
Caption: Standard experimental workflow for an in vivo xenograft study.
Detailed Experimental Protocols
Trustworthiness in scientific reporting comes from methodological transparency. The following protocols provide detailed, actionable steps.
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., PC-3 for prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells twice with sterile, serum-free medium (e.g., RPMI-1640). Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 20x10⁶ cells/mL. Keep on ice.
-
Implantation: Anesthetize 6-8 week old female NSG mice. Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group) ensuring similar mean tumor volumes across groups.
-
Compound Preparation: Prepare GSK-J4 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline). The vehicle for the control group must be identical.
-
Dosing: Administer the compound or vehicle via intraperitoneal (i.p.) injection daily at a pre-determined dose (e.g., 25-50 mg/kg). Dosing volume is typically 10 mL/kg.
-
Endpoint: Continue treatment and monitoring for a set period (e.g., 21 days) or until tumors in the control group reach the pre-defined endpoint size (e.g., 1500 mm³). Monitor animal health and body weight throughout.
-
Tissue Harvest: At the study endpoint, euthanize mice via an approved method. Immediately excise tumors, weigh them, and divide them for different analyses. Snap-freeze a portion in liquid nitrogen for Western blot and fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis (Western Blot)
This protocol validates that GSK-J4 is hitting its target in the tumor.
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against H3K27me3 overnight at 4°C. Also probe a separate blot or strip the same blot for Total Histone H3 as a loading control.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. A significant increase in the H3K27me3 / Total H3 ratio in the GSK-J4 treated group compared to the vehicle group confirms target engagement.
Comparative Analysis & Data Presentation
To provide context, comparing the investigational compound to an alternative is highly valuable. As shown in the signaling diagram, EZH2 inhibitors represent an alternative, but mechanistically distinct, way to increase H3K27me3. Including an EZH2 inhibitor like GSK343 or the FDA-approved Tazemetostat could provide powerful comparative data.[7][8]
Table 1: Example In Vivo Efficacy and PD Data in a PC-3 Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI%) | Mean H3K27me3 Fold Change (vs. Vehicle) ± SEM |
| Vehicle | 10 mL/kg, daily i.p. | 1450 ± 125 | - | 1.0 ± 0.15 |
| GSK-J4 | 50 mg/kg, daily i.p. | 652 ± 98 | 55% | 3.8 ± 0.6 |
| EZH2 Inhibitor (e.g., GSK343) | 50 mg/kg, daily i.p. | 783 ± 110 | 46% | 4.1 ± 0.7 |
Data are representative examples based on published literature findings and are for illustrative purposes. TGI is calculated at the end of the study relative to the vehicle control group. H3K27me3 fold change is determined by densitometry from Western blots of tumor lysates. *p < 0.05 vs. Vehicle.
This table clearly summarizes the key outcomes. Both compounds show efficacy by reducing tumor volume and demonstrate clear target engagement by increasing the H3K27me3 mark, validating the primary hypothesis for both mechanisms of action.
Conclusion and Authoritative Grounding
The transition from in vitro discovery to in vivo validation is a critical milestone in drug development. For compounds in the this compound class, like GSK-J4, this process is well-defined. By employing robust xenograft models, researchers can effectively validate the in vitro hypothesis that KDM6 demethylase inhibition leads to anti-tumor efficacy.
The key to a successful study lies in its design: incorporating not just an efficacy endpoint, but also a direct measure of target engagement through pharmacodynamic biomarkers like H3K27me3 levels. This multi-faceted approach, grounded in the principles of causality and self-validation, provides the trustworthy and authoritative data needed to advance these promising epigenetic modulators toward the clinic. The consistent reports of in vivo activity for GSK-J4 across multiple cancer types underscore the therapeutic potential of this chemical scaffold.[1][3][5][6]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validating the Biological Activity of 6-Morpholinopyridine-2-carboxylic Acid as a Potential HIF Prolyl-Hydroxylase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and cross-validate the hypothesized biological activity of 6-Morpholinopyridine-2-carboxylic Acid. Given the structural similarities of its pyridine-2-carboxylic acid scaffold to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs), we propose a detailed experimental plan to evaluate this compound as a potential therapeutic agent for conditions such as renal anemia. This document will objectively compare its potential performance with an established alternative, Roxadustat, and provide the necessary experimental protocols to generate supporting data.
Introduction: The Rationale for Investigating this compound
The cellular response to low oxygen levels, or hypoxia, is primarily regulated by the transcription factor HIF. Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation.[1][2] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in erythropoiesis, angiogenesis, and cell metabolism.[3][4]
Small molecule inhibitors of PHDs, known as HIF-PHI, mimic a hypoxic state by stabilizing HIF-α, leading to increased production of endogenous erythropoietin (EPO) and improved iron metabolism.[5][6] This mechanism has led to the development of a new class of oral medications for anemia associated with chronic kidney disease (CKD).[5][6]
This compound contains a pyridine-2-carboxylic acid moiety, a key structural feature present in several potent HIF-PHIs, including the approved drug Roxadustat. The morpholine group is also a common fragment in many biologically active compounds, often improving pharmacokinetic properties.[7][8] These structural alerts provide a strong rationale for investigating this compound as a novel HIF-PHI. This guide outlines a systematic approach to test this hypothesis, from initial in vitro enzyme inhibition to cell-based and potential in vivo validation, using Roxadustat as a benchmark.
Comparative Analysis: this compound vs. Roxadustat
A direct comparison with a well-characterized HIF-PHI is essential for evaluating the potential of a new chemical entity. Roxadustat, an approved oral HIF-PHI for the treatment of renal anemia, serves as an ideal comparator.[5][9] The following table outlines the key parameters for comparison that will be populated by the experimental data generated through the protocols in this guide.
| Parameter | This compound | Roxadustat (Reference) | Justification |
| In Vitro Potency (IC50) | To be determined | ~50 nM (for PHD2) | Measures direct inhibition of the target enzyme. |
| Cellular Potency (EC50) | To be determined | Varies by cell line | Demonstrates ability to stabilize HIF-α in a cellular context. |
| Target Engagement | To be determined | Confirmed | Validates that the compound interacts with the intended target in cells. |
| Downstream Gene Activation | To be determined | Induces EPO, VEGF, etc. | Confirms the biological consequence of HIF-α stabilization. |
| Selectivity | To be determined | High for PHDs | Assesses off-target effects on other dioxygenases. |
| In Vivo Efficacy | To be determined | Increases hemoglobin in animal models | Evaluates the therapeutic potential in a living organism. |
Experimental Cross-Validation Workflow
A multi-tiered approach is proposed to rigorously assess the biological activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. krcp-ksn.org [krcp-ksn.org]
- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF Stability and Activity Interactive Pathway: R&D Systems [rndsystems.com]
- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 6-Morpholinopyridine-2-carboxylic Acid and Alternatives in Hypoxia-Inducible Factor (HIF) Pathway Modulation: A Guide to Structure-Activity Relationships and Experimental Evaluation
This guide provides an in-depth comparison of 6-Morpholinopyridine-2-carboxylic acid and its analogs as modulators of the Hypoxia-Inducible Factor (HIF) pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR), compares performance with key alternative scaffolds, and provides detailed experimental protocols for validation.
Introduction: The Significance of HIF Prolyl Hydroxylase (PHD) Inhibition
The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the transcription factor HIF.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[2][3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal destruction.[2][3]
Inhibiting PHD enzymes mimics a hypoxic state, even under normoxic conditions.[5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of hundreds of target genes. A key target is the erythropoietin (EPO) gene, making PHD inhibitors a powerful therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD).[6][7][8] this compound belongs to a class of small molecules designed to inhibit PHDs.
The HIF Signaling Pathway: Normoxia vs. Inhibition
The following diagram illustrates the pivotal role of PHD enzymes in regulating HIF-1α stability and the mechanism by which inhibitors intervene.
Caption: HIF-1α regulation in normoxia versus conditions of PHD inhibition.
Structure-Activity Relationship (SAR) of Pyridine-2-Carboxylic Acid Scaffolds
The this compound scaffold contains two key pharmacophoric elements that are critical for its inhibitory activity against PHD enzymes. The versatility of this scaffold allows for fine-tuning of potency and pharmacokinetic properties.[9][10]
-
The Pyridine-2-Carboxylic Acid Headgroup: This portion of the molecule acts as a structural mimic of 2-oxoglutarate (2-OG), an essential co-substrate for all PHD isoforms.[2] The nitrogen atom of the pyridine ring and the adjacent carboxylate group form a bidentate chelation motif with the catalytic Fe(II) ion at the heart of the PHD active site. This interaction is fundamental for potent inhibition.
-
The 6-Morpholino Tail Group: The morpholine ring is a widely used pharmacophore in medicinal chemistry, often incorporated to improve solubility, metabolic stability, and cell permeability.[11][12] In this context, it occupies a hydrophobic pocket adjacent to the active site. Modifications to this group directly impact the inhibitor's affinity and selectivity.
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| Position 6 (Tail) | Replacement of Morpholine with smaller cyclic amines (e.g., piperidine, pyrrolidine) | Likely decrease in potency. | The specific size, shape, and hydrogen bond accepting capability of the morpholine oxygen are likely optimized for the target pocket. |
| Replacement with larger or more rigid aromatic systems | Variable. May increase potency if favorable π-π stacking interactions with residues like Tyr310 are achieved, but could also introduce steric hindrance.[13] | ||
| Introduction of substituents on the morpholine ring | Could improve properties like cell permeability but may reduce binding affinity if steric clashes occur. | Fine-tuning of lipophilicity and interaction with the pocket's periphery. | |
| Pyridine Ring | Shifting the carboxylate group (e.g., to position 3 or 4) | Significant loss of activity. | The precise geometry of the 2-carboxylate is essential for effective chelation of the active site iron.[9] |
| Addition of substituents on the pyridine ring (positions 3, 4, 5) | Can modulate electronic properties and steric interactions. Small electron-withdrawing groups might enhance iron chelation, while bulky groups could disrupt binding. | Modifies the pKa of the carboxylate and the overall conformation of the inhibitor within the active site. |
Comparative Analysis with Alternative PHD Inhibitor Scaffolds
Several PHD inhibitors with distinct chemical scaffolds have advanced to clinical trials, offering valuable benchmarks for comparison.[7][8] These alternatives often maintain the core principle of 2-OG mimesis while exploring different tail groups to optimize potency, selectivity, and drug-like properties.
| Compound (Brand Name) | Core Scaffold | Reported PHD2 IC₅₀ | Key Structural Features & Notes |
| Roxadustat (Evrenzo) | Isoquinoline Carboxylic Acid | 27 nM[4] | A first-in-class inhibitor approved in several regions. It effectively inhibits all three PHD isoforms.[3][7] |
| Daprodustat (Duvroq) | Glycine-based | 67 nM[4] | An orally administered inhibitor that has shown efficacy in both non-dialysis and dialysis-dependent CKD patients.[7][14] |
| Vadadustat (Vafseo) | Pyridine-based | 29 nM[4] | Structurally related to the this compound class, highlighting the utility of the pyridine scaffold. |
| Molidustat (Anemia) | Pyrimidinone-based | 7 nM[4] | A potent inhibitor with a distinct heterocyclic core.[6] |
| JTZ-951 (Enarodustat) | Triazolopyridine | Potent PHD2 inhibitor[13] | Demonstrates that fused ring systems can also serve as effective scaffolds, potentially offering different interaction profiles.[13] |
| PyrzA | Barbituric acid derivative | N/A (non-2-OG scaffold) | A novel, non-2-OG scaffold that stabilizes HIF-α by inhibiting prolyl hydroxylation, suggesting alternative binding modes are possible.[15][16] |
The this compound scaffold represents a chemically tractable and effective platform. Compared to more complex structures, it may offer advantages in synthetic accessibility. However, like other 2-OG mimetics, achieving selectivity against other 2-OG-dependent dioxygenases remains a key challenge in drug design to minimize potential off-target effects.[2]
Experimental Protocols for Inhibitor Evaluation
Validating the efficacy of a potential PHD inhibitor requires a multi-step approach, progressing from biochemical assays to cell-based models.
General Experimental Workflow
Caption: A typical workflow for characterizing a novel PHD inhibitor.
Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay (Oxygen Consumption Method)
This protocol measures the direct effect of an inhibitor on the enzymatic activity of recombinant PHD2 by monitoring oxygen consumption, a required substrate for the hydroxylation reaction.[17]
Materials:
-
Recombinant human PHD2 (truncated, e.g., residues 181-426)
-
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors: Ferrous sulfate (FeSO₄), Sodium L-ascorbate, 2-Oxoglutarate (2-OG)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Oxygen sensor system (e.g., fiber-optic probe)
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the HIF-1α peptide substrate and sodium L-ascorbate.
-
Add the test compound at various concentrations (typically from a 100x stock in DMSO) or DMSO alone for the control.
-
Initiate the reaction by adding a pre-mixed solution of PHD2 enzyme, FeSO₄, and 2-OG. The final concentrations should be optimized, but representative values are: 2-5 µM PHD2, 50 µM FeSO₄, 100 µM 2-OG, 2 mM Ascorbate, 50 µM HIF-1α peptide.
-
Immediately begin monitoring the rate of oxygen depletion in the sealed reaction vessel at a constant temperature (e.g., 37°C).
-
Calculate the initial rate of oxygen consumption for each concentration of the inhibitor.
-
Plot the rate of reaction as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay confirms that the compound can penetrate the cell membrane and inhibit PHD activity, leading to the accumulation of HIF-1α protein.[18][19]
Materials:
-
Human cell line (e.g., HK-2 renal tubular epithelial cells or Hep3B hepatocellular carcinoma cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound and positive control (e.g., Dimethyloxalylglycine (DMOG) or CoCl₂)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a fixed time period (e.g., 4-6 hours) under normoxic (21% O₂) conditions. Include wells for untreated (negative) and positive controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer.
-
Harvest the lysates and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading. An increase in the HIF-1α band intensity relative to the loading control indicates stabilization.
Protocol 3: Hypoxia Response Element (HRE) Reporter Gene Assay
This functional assay quantifies the transcriptional activity resulting from HIF stabilization.[6][20]
Materials:
-
A stable cell line transfected with a plasmid containing multiple copies of the HRE sequence upstream of a reporter gene (e.g., Firefly luciferase).
-
Cell culture medium and reagents.
-
Test compound.
-
Luciferase assay kit (e.g., Promega ONE-Glo™).
-
Luminometer.
Procedure:
-
Seed the HRE-reporter cell line in a white, clear-bottom 96-well plate.
-
After 24 hours, treat the cells with a dilution series of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 16-24 hours under normoxic conditions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the fold-change in reporter activity relative to the vehicle control.
-
Plot the fold-change against the compound concentration to determine the EC₅₀ value.
Conclusion
The this compound scaffold is a validated and promising platform for the development of potent PHD inhibitors. Its mechanism of action, centered on the chelation of the active site iron via the pyridine-2-carboxylate moiety, is well-understood. The morpholine group plays a crucial role in optimizing interactions within a secondary binding pocket and improving overall drug-like properties. Comparative analysis with clinically advanced alternatives such as Roxadustat and Vadadustat reveals common mechanistic principles but highlights the diversity of chemical scaffolds capable of achieving potent HIF stabilization. For researchers in the field, a systematic evaluation using the biochemical and cell-based assays detailed in this guide is essential for characterizing novel analogs and advancing the development of next-generation therapeutics for anemia and other hypoxia-related diseases.
References
- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation | MDPI [mdpi.com]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 13. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 6-Morpholinopyridine-2-carboxylic Acid: Potency and Efficacy in the Context of HIF-Prolyl Hydroxylase Inhibition
For fellow researchers, scientists, and drug development professionals, this guide provides a deep dive into the comparative analysis of "6-Morpholinopyridine-2-carboxylic Acid" as a potential modulator of the Hypoxia-Inducible Factor (HIF) pathway. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of known HIF-prolyl hydroxylase (PHD) inhibitors to provide a robust predictive analysis of its potential potency and efficacy. We will benchmark this analysis against clinically relevant compounds and provide detailed experimental protocols for empirical validation.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Prime Therapeutic Target
The HIF pathway is a master regulator of the cellular response to hypoxia and plays a pivotal role in a multitude of physiological processes, including erythropoiesis, angiogenesis, and cellular metabolism.[1][2] The stability of the HIF-α subunit is tightly controlled by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation.[4] In hypoxic conditions, the lack of molecular oxygen as a substrate inhibits PHD activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the transcriptional activation of a host of hypoxia-responsive genes.[5]
The therapeutic potential of activating the HIF pathway, particularly for the treatment of anemia associated with chronic kidney disease, has led to the development of small molecule PHD inhibitors.[3] These inhibitors function as 2-OG mimetics, competitively binding to the active site of the PHDs and preventing the degradation of HIF-α, thereby "tricking" the cell into a pseudo-hypoxic state.[5]
Structural Scaffolds for Potent HIF-PHD Inhibition
A common structural motif among many potent HIF-PHD inhibitors is the presence of a heterocyclic core that can effectively chelate the catalytic Fe(II) ion in the active site of the PHD enzyme. Pyridine carboxylic acid derivatives have emerged as a particularly promising scaffold in this regard.[6]
A Comparative Analysis of this compound
The Picolinic Acid Moiety: A Key to PHD Inhibition
The core of the molecule is a pyridine-2-carboxylic acid, also known as picolinic acid. This structural element is critical for its potential inhibitory activity. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can form a bidentate chelation with the Fe(II) ion at the heart of the PHD active site. This interaction is a hallmark of many known HIF-PHD inhibitors and is crucial for displacing the 2-oxoglutarate co-substrate.[6]
The Morpholine Substituent: Modulating Physicochemical and Pharmacokinetic Properties
The morpholine group at the 6-position of the pyridine ring is expected to significantly influence the molecule's overall properties. Morpholine is a common substituent in medicinal chemistry, often introduced to enhance aqueous solubility and metabolic stability.[7] Its presence may also impact the compound's interaction with the amino acid residues lining the active site pocket of the PHD enzymes, potentially influencing its potency and isoform selectivity.
Benchmarking Against Established HIF-PHD Inhibitors
To provide a framework for evaluating the potential of this compound, it is essential to compare it against established HIF-PHD inhibitors that have undergone extensive preclinical and clinical evaluation. The following table summarizes the in vitro potency of several key comparators against the three human PHD isoforms.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Roxadustat | - | 591 | - |
| Molidustat | 480 | 280 | 450 |
Note: IC50 values can vary depending on the specific assay conditions.
Based on its structural features, it is plausible that this compound could exhibit pan-PHD inhibitory activity with IC50 values in the nanomolar to low micromolar range. The morpholine moiety might confer a degree of selectivity, though this would need to be determined experimentally.
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this analysis, the following diagrams illustrate the HIF signaling pathway and a typical experimental workflow for characterizing a novel PHD inhibitor.
Caption: The HIF signaling pathway under normoxic versus hypoxic/PHD-inhibited conditions.
Caption: Experimental workflow for the characterization of a novel HIF-PHD inhibitor.
Experimental Protocols for Validation
To empirically determine the potency and efficacy of this compound, the following experimental protocols are recommended.
In Vitro PHD2 Inhibition Assay (AlphaScreen-based)
This assay quantifies the ability of a test compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant human PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (corresponding to the C-terminal oxygen-dependent degradation domain)
-
AlphaLISA anti-hydroxylation antibody
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well white ProxiPlates™
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant PHD2 enzyme, and the biotinylated HIF-1α peptide substrate.
-
Initiate the reaction by adding a solution containing Fe(II), 2-oxoglutarate, and ascorbate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA anti-hydroxylation antibody.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the test compound to stabilize endogenous HIF-1α in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4-8 hours). Include a positive control (e.g., a known PHD inhibitor or hypoxia) and a vehicle control (e.g., DMSO).
-
Lyse the cells using RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.
Conclusion and Future Directions
Based on a thorough analysis of its structural components and the established SAR of HIF-PHD inhibitors, this compound presents a promising scaffold for the development of novel therapeutics targeting the HIF pathway. The picolinic acid core provides a strong foundation for potent inhibition, while the morpholine substituent may confer favorable pharmacokinetic properties.
The next critical step is the empirical validation of this hypothesis through the detailed experimental protocols outlined in this guide. Determining the IC50 values against all three PHD isoforms will reveal its potency and selectivity profile. Subsequent cell-based assays will confirm its ability to stabilize HIF-α and activate downstream signaling. Ultimately, in vivo studies in relevant animal models of anemia will be necessary to fully elucidate its therapeutic efficacy. This systematic approach will be instrumental in determining if this compound or its derivatives can be advanced as next-generation treatments for anemia and other hypoxia-related diseases.
References
- 1. US10508107B2 - Morpholine derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Off-Target Effects of 6-Morpholinopyridine-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While identifying a potent lead compound against a specific biological target is a significant milestone, a comprehensive understanding of its off-target interactions is equally critical for its successful translation into a safe and effective therapeutic. This guide provides an in-depth technical comparison and experimental framework for assessing the off-target effects of 6-Morpholinopyridine-2-carboxylic Acid, a compound representative of a chemical scaffold known to target the DNA-dependent protein kinase (DNA-PK).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic and logical approach to off-target profiling, emphasizing the causality behind experimental choices and the importance of self-validating systems for robust data generation.
Introduction: The Significance of Selectivity for DNA-PK Inhibitors
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Its inhibition is a promising strategy in oncology, as it can sensitize cancer cells to radiotherapy and certain chemotherapies.[2] The morpholinopyridine scaffold has emerged as a key pharmacophore in the development of potent DNA-PK inhibitors.[3][4]
However, DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes other critical cell signaling proteins such as ATM, ATR, and mTOR.[5] These kinases share structural similarities in their ATP-binding pockets, creating a significant challenge for developing highly selective inhibitors. Unintended inhibition of these off-target kinases can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a rigorous assessment of the selectivity profile of any potential DNA-PK inhibitor, such as this compound, is a non-negotiable aspect of its preclinical development.
This guide will compare and contrast key methodologies for evaluating the off-target profile of this compound, providing both the "how" and the "why" behind each experimental approach.
Comparative Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a thorough assessment of off-target effects. Combining in vitro biochemical assays with cell-based target engagement studies provides a comprehensive picture of a compound's selectivity.
In Vitro Kinase Profiling: A Broad-Spectrum View
The initial step in assessing selectivity is often a broad kinase screen. This provides a panoramic view of the compound's interactions across a large panel of kinases.
Rationale: Kinase profiling is a cost-effective and high-throughput method to identify potential off-target interactions early in the drug discovery process.[6] By screening against a diverse set of kinases, researchers can quickly flag potential liabilities and prioritize compounds with more favorable selectivity profiles.
Experimental Workflow:
Caption: Workflow for in vitro kinase profiling.
Data Interpretation: The results are typically presented as a table of IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%). A higher IC50 value indicates weaker inhibition.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK | 15 | 1 |
| ATM | 350 | 23.3 |
| ATR | 800 | 53.3 |
| mTOR | >10,000 | >667 |
| PI3Kα | >10,000 | >667 |
| Aurora A | >10,000 | >667 |
Analysis: In this hypothetical profile, this compound demonstrates potent inhibition of its intended target, DNA-PK. While it shows some activity against the closely related ATM and ATR kinases, the selectivity is over 20-fold, suggesting a favorable initial profile. The lack of significant activity against mTOR and PI3Kα is also a positive indicator.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
While in vitro assays are invaluable, they do not fully replicate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein within intact cells.[7]
Rationale: CETSA® provides crucial evidence of target engagement in a more physiologically relevant setting.[8] It helps to confirm that the compound can penetrate the cell membrane, reach its target, and bind with sufficient affinity to induce a stabilizing effect. This is a critical step in validating the biological activity observed in cellular assays.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Interpretation: The binding of a ligand to its target protein typically increases the protein's thermal stability. This results in a "shift" in the melting curve to higher temperatures. The magnitude of this shift can be indicative of the compound's affinity for the target in the cellular context.
Table 2: Hypothetical CETSA® Data for this compound
| Target Protein | Vehicle (Tagg °C) | 1 µM Compound (Tagg °C) | Thermal Shift (ΔTagg °C) |
| DNA-PKcs | 48.5 | 54.2 | +5.7 |
| ATM | 49.1 | 49.8 | +0.7 |
| ATR | 50.3 | 50.5 | +0.2 |
Analysis: The significant thermal shift observed for DNA-PKcs confirms that this compound engages its intended target within the cell. The minimal shifts for ATM and ATR suggest weaker or no significant binding to these off-targets at the tested concentration, corroborating the in vitro kinase profiling data.
Advanced Off-Target Assessment: Receptor Binding and Phenotypic Screening
For a more comprehensive safety assessment, particularly for compounds intended for clinical development, broader off-target screening panels are recommended.
Receptor Binding Assays
Rationale: To de-risk a compound for potential adverse effects mediated by non-kinase targets, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is a crucial step.[9][10] These assays can identify unintended interactions that could lead to cardiovascular, neurological, or other organ-specific toxicities.
Methodology: These are typically competitive binding assays where the test compound's ability to displace a radiolabeled or fluorescently labeled ligand from a specific receptor is measured.[11]
Phenotypic Screening
Rationale: Phenotypic screening in various cell lines can uncover unexpected biological activities and potential toxicities that may not be predicted by target-based assays.[12] This approach provides a functional readout of the compound's effects on complex cellular systems.
Methodology: This can involve high-content imaging to assess changes in cell morphology, proliferation assays across a panel of cancer cell lines, or specialized assays to measure effects on processes like apoptosis or cell cycle progression.[7]
Signaling Pathway Context
Understanding the signaling context of the primary target and potential off-targets is crucial for interpreting the biological consequences of inhibitor binding.
Caption: Simplified DNA Damage Response Pathway involving PIKK family kinases.
This diagram illustrates how this compound, by inhibiting DNA-PK, is intended to block the NHEJ pathway. However, its potential off-target inhibition of ATM and ATR could also impact cell cycle control and apoptosis, highlighting the importance of a high degree of selectivity.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a promising DNA-PK inhibitor like this compound, a systematic and multi-faceted approach is essential. By integrating broad-panel in vitro kinase profiling with cell-based target engagement assays like CETSA®, researchers can build a robust and reliable selectivity profile.
Further characterization through broader receptor binding assays and phenotypic screening will provide a more complete picture of the compound's safety and potential for clinical success. The methodologies and comparative frameworks presented in this guide offer a robust starting point for any research team dedicated to developing the next generation of highly selective and effective targeted therapies.
References
- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Morpholinopyridine-2-carboxylic Acid" head-to-head comparison with commercial drugs
An In-Depth Comparative Analysis of Scaffolds in Modern Drug Discovery: A Case Study of 6-Morpholinopyridine-2-carboxylic Acid Derivatives and Their Commercial Counterparts
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic selection of chemical scaffolds is a cornerstone of successful therapeutic development. The morpholine and pyridine moieties, individually and in concert, represent privileged structures that are frequently incorporated into a wide array of clinically approved drugs. This guide delves into the chemical and biological significance of these scaffolds, using the representative, albeit non-commercialized, structure of this compound as a conceptual starting point. We will then conduct a head-to-head comparison with prominent commercial drugs that leverage these core structures, providing a comprehensive analysis of their mechanisms of action, performance data, and the experimental methodologies used for their evaluation.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.
The Strategic Importance of Morpholine and Pyridine Scaffolds
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, and its structure can be readily functionalized at multiple positions to fine-tune potency, selectivity, and pharmacokinetic properties.
The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is prized for its ability to improve the physicochemical properties of drug candidates. Its incorporation often leads to enhanced aqueous solubility, a crucial factor for bioavailability, and can help to mitigate off-target effects by modifying the overall polarity and metabolic stability of a compound.
The hypothetical molecule, this compound, combines these two powerful scaffolds. While this specific molecule is not a commercial drug, its structure serves as an excellent template for understanding how these moieties can be combined to create drug-like molecules. The carboxylic acid group can act as a key interacting moiety with a target protein, for instance, by forming salt bridges or hydrogen bonds.
Head-to-Head Comparison with Commercial Drugs
To illustrate the therapeutic utility of the morpholine and pyridine scaffolds, we will compare two highly successful commercial drugs that contain one or both of these rings: Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy, and Linezolid , an oxazolidinone antibiotic.
Mechanism of Action
Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC). The core structure of Gefitinib features a quinazoline scaffold, which is bioisosteric to the pyridine ring in our conceptual molecule, and a morpholine ring that enhances its solubility and pharmacokinetic profile.
Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis.
Caption: Mechanism of action of Gefitinib, inhibiting EGFR signaling.
Linezolid (Zyvox®)
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key feature of Linezolid's structure is the morpholine ring, which is crucial for its antibacterial activity and favorable pharmacokinetic properties.
Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism of action, which makes cross-resistance with other protein synthesis inhibitors less likely.
Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.
Performance Data
The following table summarizes key performance metrics for Gefitinib and Linezolid, providing a quantitative basis for comparison.
| Parameter | Gefitinib | Linezolid | Source |
| Target | EGFR Tyrosine Kinase | Bacterial 50S Ribosomal Subunit | |
| IC₅₀ (in vitro) | 2-37 nM against various EGFR-mutant cell lines | Not applicable (MIC is used) | |
| MIC₉₀ (in vitro) | Not applicable | 1-4 µg/mL against S. aureus, S. pneumoniae | |
| Clinical Efficacy | ~70% objective response rate in EGFR-mutant NSCLC | >90% clinical cure rate for MRSA infections | |
| Bioavailability | ~60% | ~100% | |
| Common Side Effects | Rash, diarrhea, acne | Myelosuppression, nausea, headache |
Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the in vitro activity of compounds like Gefitinib and Linezolid.
Protocol: In Vitro Kinase Inhibition Assay (for Gefitinib-like compounds)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Biotinylated peptide substrate
-
Test compound (e.g., Gefitinib)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated 96-well plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Plate Setup: Add 2.5 µL of each compound dilution to the wells of a 96-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add 5 µL of EGFR kinase solution (in kinase buffer) to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a solution containing both ATP and the biotinylated peptide substrate to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Quenching: Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Detection: a. Transfer 10 µL of the reaction mixture to a streptavidin-coated 96-well plate. b. Incubate for 30 minutes to allow the biotinylated substrate to bind to the plate. c. Wash the plate three times with a wash buffer. d. Add 10 µL of a solution containing the Europium-labeled anti-phosphotyrosine antibody. e. Incubate for 60 minutes. f. Wash the plate three times. g. Add a detection buffer and read the plate on a TRF-capable plate reader.
-
Data Analysis: The TRF signal is proportional to the amount of phosphorylated substrate. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (for Linezolid-like compounds)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., Linezolid)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of Linezolid in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Conclusion
The morpholine and pyridine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. While the specific molecule this compound is not a commercial therapeutic, its constituent parts are found in highly successful drugs like Gefitinib and Linezolid. The pyridine moiety in Gefitinib is crucial for its kinase inhibitory activity, while the morpholine ring in both drugs enhances their pharmacokinetic properties, particularly solubility and metabolic stability.
This comparative guide demonstrates that the success of a drug is not merely dependent on its core structure but on the intricate interplay between its various functional groups, which collectively define its efficacy, safety, and clinical utility. The rigorous experimental protocols outlined herein provide a framework for the systematic evaluation of new chemical entities that, like our conceptual molecule, leverage these privileged scaffolds in the ongoing quest for novel and improved therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
